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Chromium;terbium

Cat. No.: B14352234
CAS No.: 95771-49-6
M. Wt: 262.918 g/mol
InChI Key: BIVPYQKCWIHOSU-UHFFFAOYSA-N
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Description

Significance of Rare-Earth and Transition Metal Ions in Functional Materials Research

The strategic incorporation of rare-earth (RE) and transition metal (TM) ions into host lattices is a cornerstone of modern functional materials design. Transition metals, such as chromium (Cr³⁺), possess outer d-electrons that are sensitive to the surrounding crystal field, leading to broad absorption and emission bands. researchgate.net This characteristic is fundamental to the development of tunable solid-state lasers and phosphors. optica.org

Rare-earth ions, like terbium (Tb³⁺), are distinguished by their 4f electrons, which are well-shielded from the external environment. This shielding results in sharp, well-defined emission lines, a property highly valued in applications requiring precise color rendering, such as in displays and specialized lighting. samaterials.com Terbium, in particular, is known for its strong green luminescence. samaterials.comwikipedia.org

The co-doping of a single host material with both TM and RE ions allows for the creation of multifunctional materials that harness the properties of both. This approach can lead to phenomena such as energy transfer between the ions, where one ion (the sensitizer) absorbs energy and transfers it to another (the activator), which then emits light. This process can enhance luminescence efficiency and expand the spectral range of the material. By carefully selecting the host matrix and the specific TM and RE ions, researchers can precisely tailor the optical, magnetic, and electronic properties of materials for targeted advanced applications. mdpi.com

Overview of Doped Garnet Structures and Ferrites in Advanced Optical and Magnetic Investigations

The combination of chromium and terbium has been extensively studied in crystalline structures like garnets and ferrites, leading to significant advancements in optical and magnetic materials.

Doped Garnet Structures

Garnets, such as Yttrium Aluminum Garnet (Y₃Al₅O₁₂ or YAG), are highly stable host lattices well-suited for doping with optically active ions. The co-doping of YAG with chromium (Cr³⁺) and terbium (Tb³⁺) has been shown to produce phosphors with unique luminescent properties. In these systems, energy transfer can occur from Tb³⁺ to Cr³⁺, which expands the material's emission into the far-red spectral region, complementing the characteristic green, blue, orange, and red emissions from Tb³⁺. This creates phosphors with a wide emission band and potentially very high quantum efficiency, making them suitable for advanced lighting and display technologies.

Research into Yttrium Aluminum Gallium Garnet (Y₃Al₂Ga₃O₁₂ or YAGG) co-doped with Tb³⁺ and Cr³⁺ has led to the development of novel persistent phosphors. rsc.org These "glow-in-the-dark" materials can exhibit a light green persistent luminescence from Tb³⁺ that can last for up to 12 hours after the excitation source is removed. rsc.org In this system, Cr³⁺ ions act as efficient electron traps, which is crucial for achieving long-lasting persistent luminescence. rsc.org

Research Findings on Cr/Tb Doped Garnets
Host MaterialDopantsKey FindingPotential Application
Yttrium Aluminum Garnet (YAG)Cr³⁺, Tb³⁺Energy transfer from Tb³⁺ to Cr³⁺ expands the emission region to the far-red. Phosphors for wide emission band applications.
Yttrium Aluminum Gallium Garnet (YAGG)Cr³⁺, Tb³⁺Exhibits light green persistent luminescence from Tb³⁺ for up to 12 hours. rsc.orgSafety signage, glow-in-the-dark materials. rsc.org

Ferrites

Ferrites are magnetic materials whose properties can be finely tuned through doping. semanticscholar.org The substitution of terbium and chromium into cobalt ferrites (CoFe₂O₄) has been investigated to modify their structural and magnetic characteristics for applications like high-density data storage. semanticscholar.org Research shows that co-doping with Tb-Cr affects the unit cell volume, X-ray density, and porosity. semanticscholar.org Magnetically, the saturation magnetization and remanence were observed to decrease with the addition of Tb-Cr, which can be beneficial for tailoring materials for specific recording media requirements. semanticscholar.org Similarly, doping nickel ferrite (B1171679) (NiFe₂O₄) with rare-earth ions like terbium can significantly alter the material's magnetic and electrical properties by influencing the fundamental magnetic interactions within the crystal structure. mdpi.com

Effects of Tb-Cr Co-Doping on Cobalt Ferrite Properties
PropertyObservation with Tb-Cr InclusionReference
Unit Cell VolumeFound in the range of 586.8 ų - 590.6 ų semanticscholar.org
Saturation Magnetization (Ms)Decreased from 62 emu/g to 51 emu/g semanticscholar.org
Remanence (Mr)Decreased from 13.38 emu/g to 8.29 emu/g semanticscholar.org
Coercivity (Hc)Lies in the range of 364 Oe - 425 Oe semanticscholar.org

Role of Metal-Organic Frameworks in Advanced Sensor Development Research

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. tandfonline.comresearchgate.net Their exceptionally high surface areas, tunable porosity, and diverse structures make them ideal candidates for chemical sensing applications. tandfonline.comfrontiersin.org

Lanthanide-based MOFs, particularly those containing terbium (Tb³⁺), are of great interest for developing luminescent sensors. frontiersin.org The inherent bright green fluorescence of terbium ions can be modulated by the presence of specific analytes, forming the basis for highly sensitive detection. wikipedia.orgresearcher.life

A significant development in this area is the synthesis of terbium-based MOFs specifically designed for the detection of chromium. acs.org Researchers have successfully created multifunctional MOFs with Tb₄ clusters that act as recyclable luminescent probes for toxic chromium(VI) anion species. acs.org These sensors exhibit remarkable sensitivity, with a detection limit reaching as low as 10⁻⁷ mol/L. acs.org The porous nature of MOFs allows for the effective concentration of analyte molecules, enhancing the sensitivity of the sensor. researchgate.netfrontiersin.org The development of such MOF-based sensors represents a critical advancement in environmental monitoring and public health safety.

Characteristics of a Terbium-Based MOF Sensor for Chromium(VI)
MOF SystemTarget AnalyteKey FeatureDetection Limit
MOF with Tb₄ clustersChromium(VI) anion speciesActs as a recyclable luminescent probe. acs.org10⁻⁷ mol/L. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cr2Tb B14352234 Chromium;terbium CAS No. 95771-49-6

Properties

CAS No.

95771-49-6

Molecular Formula

Cr2Tb

Molecular Weight

262.918 g/mol

IUPAC Name

chromium;terbium

InChI

InChI=1S/2Cr.Tb

InChI Key

BIVPYQKCWIHOSU-UHFFFAOYSA-N

Canonical SMILES

[Cr].[Cr].[Tb]

Origin of Product

United States

Synthesis and Fabrication Methodologies of Chromium and Terbium Containing Compounds

Sol-Gel Synthesis Routes in Materials Chemistry

The sol-gel method is a versatile wet-chemical technique used for the fabrication of materials, especially oxides, from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. Its advantages include high product purity, good homogeneity, and lower synthesis temperatures compared to conventional solid-state reactions. google.comfrontiersin.org

Synthesis of Yttrium Aluminum Garnet (YAG) Co-doped with Chromium and Terbium for Optical Applications

Yttrium Aluminum Garnet (Y₃Al₅O₁₂), commonly known as YAG, is a synthetic crystalline material of the garnet group. When co-doped with chromium (Cr³⁺) and terbium (Tb³⁺) ions, it exhibits unique luminescent properties, making it a promising candidate for applications such as phosphors and lasers. google.comfrontiersin.orgresearchgate.net

The sol-gel method, particularly using a citric acid route, is an effective way to synthesize Cr, Tb:YAG powders. osti.gov In a typical process, nitrates of yttrium, aluminum, chromium, and terbium are used as precursors. frontiersin.org These are dissolved in distilled water, and then citric acid is added as a complexing agent. The molar ratio of citric acid to the total metal ions is often maintained at 1:1. frontiersin.org The resulting solution is heated to form a gel, which is then dried and subsequently calcined at high temperatures.

Single-phase YAG powders co-doped with Cr³⁺ and Tb³⁺ can be obtained at temperatures as low as 1000°C. osti.govmdpi.com However, to enhance crystallinity and improve luminescence properties, annealing at higher temperatures, such as 1500°C or 1600°C, is often performed. osti.govmdpi.com The use of the sol-gel method allows for precise control over the stoichiometry and homogeneity of the dopants within the YAG host lattice, which is crucial for the efficiency of the energy transfer between Tb³⁺ and Cr³⁺ ions. frontiersin.orgresearchgate.net

PrecursorsSynthesis MethodCalcination TemperatureKey Findings
Yttrium nitrate (B79036), Aluminum nitrate, Chromium nitrate, Terbium nitrate, Citric acidAqueous sol-gel1000°C - 1600°CSingle-phase garnet structure obtained. osti.govmdpi.com Efficient energy transfer from Tb³⁺ to Cr³⁺. frontiersin.org

Preparation of Terbium-Doped Nickel Ferrite (B1171679) Nanoparticles

Terbium-doped nickel ferrite (NiFe₂₋ₓTbₓO₄) nanoparticles are of interest for their tunable magnetic and electrical properties. The sol-gel technique offers a straightforward approach to synthesize these materials. arxiv.orgresearchgate.net

The synthesis typically involves using nickel nitrate, iron nitrate, and terbium nitrate as the metal precursors. researchgate.net These are dissolved in a solvent, often ethylene (B1197577) glycol, to form a homogenous solution. researchgate.net The solution is then heated to form a gel, which is subsequently dried and calcined to obtain the final ferrite nanoparticles. researchgate.net The calcination temperature plays a critical role in the crystallite size and magnetic properties of the resulting nanoparticles. For instance, calcination at 600°C has been shown to produce crystalline NiFe₂₋ₓTbₓO₄ nanoparticles. researchgate.net

Studies have shown that the substitution of Fe³⁺ ions with larger Tb³⁺ ions leads to an increase in the lattice parameter of the nickel ferrite. researchgate.net X-ray diffraction (XRD) analysis confirms the formation of a single-phase spinel structure, although at higher doping concentrations, an additional orthorhombic phase may appear. arxiv.org The sol-gel method allows for a uniform distribution of terbium ions in the nickel ferrite matrix, influencing properties such as magnetization and coercivity. researchgate.net

PrecursorsSynthesis MethodCalcination TemperatureResulting CompoundKey Findings
Nickel nitrate, Iron nitrate, Terbium nitrate, Ethylene glycolSol-gel600°CNiFe₂₋ₓTbₓO₄Single-phase spinel structure. researchgate.net Lattice parameter increases with Tb³⁺ doping. researchgate.net
Nickel nitrate, Iron nitrate, Terbium nitrateSol-gelNot specifiedNiTbₓFe₂₋ₓO₄Formation of an additional orthorhombic phase at higher doping levels. arxiv.org

Nitrate-Citrate Gel Combustion Processes for Garnet Phases

The nitrate-citrate gel combustion process is a variation of the sol-gel method that is particularly effective for synthesizing garnet phases like YAG. This auto-combustion technique is known for its speed and the formation of fine, homogenous powders. dntb.gov.uabvsalud.org

In this process, metal nitrates (e.g., yttrium nitrate, aluminum nitrate) act as oxidizers, while citrate (B86180), typically from citric acid, serves as a fuel or complexant. dntb.gov.uaunab.cl The ratio of citrate to nitrate is a critical parameter that influences the combustion process and the phase purity of the final product. bvsalud.org A 1:1 ratio of citrate to nitrate is commonly used for the synthesis of terbium-doped YAG (YAG:Tb). mdpi.com

The process begins with the formation of a precursor gel by heating the aqueous solution of nitrates and citric acid. Upon further heating, the gel undergoes a self-sustaining combustion reaction, leading to the formation of a voluminous, foamy ash. This ash is then calcined at a specific temperature to obtain the crystalline garnet phase. For YAG:Tb, a single-phase cubic structure can be achieved by calcining the precursor at 900°C. mdpi.com This method is advantageous as it can produce pure YAG at lower temperatures compared to solid-state reactions and often avoids the formation of intermediate phases. unab.clresearchgate.net

PrecursorsSynthesis MethodCalcination TemperatureResulting CompoundKey Findings
Yttrium nitrate, Aluminum nitrate, Terbium nitrate, Citric acidNitrate-citrate gel combustion900°CYAG:TbSingle-phase cubic YAG obtained. mdpi.com
Metal nitrates, Citric acidNitrate-citrate gel combustionVariesGarnet phasesCitrate-to-nitrate ratio affects phase evolution. bvsalud.org

Hydrothermal and Solvothermal Synthesis Techniques

Hydrothermal and solvothermal synthesis are methods of crystallizing substances from high-temperature aqueous or non-aqueous solutions at high vapor pressures. These techniques are particularly useful for synthesizing materials that are unstable at the melting points or require a specific crystalline form.

Fabrication of Terbium Chromium Borate (B1201080) Single Crystals

Terbium chromium borate (TbCr₃(BO₃)₄) is a material with interesting magnetic and optical properties. nih.gov The fabrication of single crystals of this compound can be achieved through solution-melt methods, which can be considered a high-temperature solution growth technique akin to solvothermal synthesis.

The synthesis involves using a flux, such as bismuth trimolybdate or lithium tungstate, to dissolve the terbium, chromium, and boron oxides. arxiv.org The choice of flux and the ratio of the components are critical for the formation of the desired crystal phase. Research has shown that in a lithium tungstate-based system, trigonal TbCr₃(BO₃)₄ crystals form at temperatures above 1100°C, while a monoclinic phase is favored at lower temperatures. arxiv.org In contrast, using a bismuth trimolybdate flux did not yield the trigonal phase. arxiv.org

Solid-state reactions have also been used to study the phase stability of rare-earth chromium borates. These studies indicate that LnCr₃(BO₃)₄ compounds (where Ln is a lanthanide) can crystallize in both rhombohedral and monoclinic modifications. nih.gov

Synthesis MethodFlux/SolventTemperatureResulting PhaseKey Findings
Solution-meltLithium tungstate>1100°CTrigonal TbCr₃(BO₃)₄Temperature-dependent phase formation. arxiv.org
Solution-meltBismuth trimolybdateNot specifiedNo trigonal phase formedFlux composition is critical. arxiv.org
Solid-state reactionN/A900-1100°CRhombohedral and monoclinic LnCr₃(BO₃)₄Both polytypes can be formed. nih.gov

Production of Luminescent Terbium Sulfide (B99878) Nanoparticles via Microbial Green Synthesis

A novel and environmentally friendly approach to producing luminescent nanoparticles is through microbial green synthesis. This method utilizes microorganisms to facilitate the formation of nanoparticles at ambient temperature and pressure.

Recent research has demonstrated the biosynthesis of terbium sulfide (TbS) nanoparticles using the bacterium Escherichia coli. unab.clresearchgate.net This process involves controlling the cellular sulfur metabolism of E. coli to generate a high concentration of sulfide ions in an aqueous medium at 37°C. unab.clresearchgate.net These sulfide ions then react with terbium ions present in the medium to form terbium sulfide nanoparticles extracellularly.

The resulting nanoparticles are ultrasmall, with a mean diameter of approximately 4.1 ± 1.3 nm, and exhibit a high degree of crystallinity. unab.clresearchgate.net Elemental mapping has confirmed the colocalization of terbium and sulfur. researchgate.net Significantly, these biosynthesized TbS nanoparticles display the characteristic luminescence of terbium and a high downshifting quantum yield of up to 28.3%, which is unusual for a neat rare-earth compound. researchgate.net This suggests that the biosynthesis route can lead to nanoparticles with enhanced optical properties.

MicroorganismSynthesis MethodTemperatureProductKey Findings
Escherichia coliMicrobial green synthesis37°CTerbium sulfide (TbS) nanoparticlesExtracellular synthesis of crystalline, luminescent nanoparticles with high quantum yield. unab.clresearchgate.net

Synthesis of Terbium Oxalatophosphonate Compounds for Sensing Applications

A two-dimensional terbium oxalatophosphonate, formulated as [Tb₂(H₃L)(C₂O₄)₃(H₂O)₄]·2H₂O, has been synthesized for use in luminescent sensing. acs.orgacs.orgnih.gov The synthesis is conducted via a hydrothermal reaction using (4-carboxypiperidyl)-N-methylenephosphonic acid (H₃L) and an oxalate (B1200264) ligand. acs.orgacs.org In a typical procedure, a mixture of TbCl₃·6H₂O, H₃L, NaOH, and H₂C₂O₄·2H₂O is dissolved in distilled water and heated. acs.org This method yields a stable compound with a notable green luminescence under UV light, stemming from the ⁵D₄ → ⁷Fⱼ transitions of the Tb³⁺ ion. vulcanchem.com

This terbium oxalatophosphonate has demonstrated high efficacy as a multiresponsive luminescent sensor for detecting chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) anions in aqueous solutions. acs.orgacs.orgnih.gov The sensing mechanism relies on the quenching of the compound's luminescence upon interaction with these chromium anions. acs.orgacs.org The primary reason for this quenching effect is believed to be the competitive absorption of excitation energy between the terbium compound and the chromate or dichromate analytes. acs.orgacs.orgnih.gov The sensor exhibits high selectivity, sensitivity, and can be recycled for multiple uses. acs.orgacs.org Furthermore, the compound maintains its structural and luminescent integrity over a wide pH range of 2–12. vulcanchem.com

Table 1: Sensing Characteristics of Terbium Oxalatophosphonate for Chromate

Characteristic Finding
Analyte Chromate (CrO₄²⁻), Dichromate (Cr₂O₇²⁻)
Sensing Principle Luminescence Quenching
Emission Wavelength 545 nm (green emission)
Excitation Wavelength 254 nm
Quenching Mechanism Competitive absorption of excitation energy acs.orgacs.orgnih.gov
Stability High water and pH stability (pH 3-13) acs.org

| Key Feature | High selectivity, sensitivity, and recyclability acs.orgacs.org |

Hydrothermal Growth of Terbium Coordination Polymers

Hydrothermal synthesis is a versatile method for creating crystalline coordination polymers. In this technique, reactants are sealed in a vessel with water and heated above water's boiling point, increasing the pressure and facilitating the dissolution and crystallization of materials that are insoluble under normal conditions.

This method has been successfully employed to grow a variety of terbium coordination polymers by reacting terbium salts with different organic ligands. For instance, the self-assembly of Tb(NO₃)₃·6H₂O with 5-bromoisophthalic acid under hydrothermal conditions produces a three-dimensional coordination polymer, [Tb₂(BIPA)₃(CH₃CH₂OH)]n. researchgate.net Similarly, reacting terbium nitrate with 4,4'-oxybis(benzoic acid) (H₂oba) has led to the formation of two-dimensional and three-dimensional networks, demonstrating that factors like the metal-to-ligand ratio and the presence of auxiliary ligands can significantly influence the final structure. psu.edu The reaction of Tb(III) nitrate with 4,4′,4″-(benzene-1,3,5-triyltris(oxy))triphthalic acid (H₆L) in water under hydrothermal conditions yielded a molecular coordination compound, [Tb(H₄.₅L)₂(H₂O)₅]∙6H₂O. mdpi.com These studies highlight the tunability of the hydrothermal method in producing terbium-based coordination polymers with diverse dimensionalities and network topologies. researchgate.netpsu.edu

Reverse Micelle Method for Nanoparticle Synthesis

The reverse micelle method is a technique used to synthesize nanoparticles with controlled size and distribution. Reverse micelles are nanosized water droplets dispersed in a continuous oil phase, stabilized by surfactant molecules. These water pools act as nanoreactors for chemical reactions, confining the growth of particles. This method offers excellent control over particle stoichiometry and cation distribution. ipme.ru

Preparation of Terbium-Substituted Cobalt Ferrite Nanoparticles

Terbium-substituted cobalt ferrite nanoparticles (CoFe₂-xTbxO₄, with x ranging from 0 to 0.5) have been successfully synthesized using the reverse micelle process. ipme.ruresearchgate.netresearchgate.net This technique allows for the creation of single-phase spinel ferrites with a narrow size distribution. ipme.ruresearchgate.net Research into the effect of terbium substitution has revealed significant changes in the material's magnetic properties. It was observed that as the amount of terbium substitution increases, the average particle size also increases. ipme.ru This is attributed to the presence of rare-earth ions in the grain boundaries, which can promote grain growth. ipme.ru

Magnetically, the substitution of Fe³⁺ ions with Tb³⁺ ions leads to a decrease in the coercive field and an increase in the saturation of magnetization. ipme.ruresearchgate.net This alteration transforms the material from a hard magnetic phase to a softer one, which could be suitable for applications like recording heads. ipme.ruresearchgate.net Mössbauer spectroscopy studies have confirmed that the substituted terbium cations show a preference for occupying the tetrahedral sites within the spinel structure. researchgate.net

Table 2: Effect of Terbium Substitution on Cobalt Ferrite Nanoparticles

Terbium Content (x in CoFe₂-xTbxO₄) Average Particle Size Coercive Field Saturation of Magnetization

Coprecipitation Methods in Analytical Chemistry

Coprecipitation is a widely used technique in analytical chemistry for the separation and preconcentration of trace elements from aqueous solutions. researchgate.netoup.com The method involves precipitating a major component (the carrier) from the solution, which in turn brings down the trace analyte of interest. This is an effective way to concentrate ions present at very low levels, making them detectable by analytical instruments. researchgate.netdergipark.org.tr The technique is valued for its simplicity, speed, and ability to achieve high preconcentration factors. researchgate.netoup.com

Terbium Hydroxide for Preconcentration of Trace Chromium Ions in Aqueous Solutions

Terbium hydroxide, Tb(OH)₃, has been effectively utilized as a carrier for the coprecipitation and preconcentration of trace chromium(III) ions from water samples. researchgate.netjst.go.jp The procedure involves adding a terbium salt to the aqueous sample and adjusting the pH to induce the precipitation of terbium hydroxide. The precipitate quantitatively recovers trace amounts of Cr(III). researchgate.netjst.go.jp For chromium(III), the optimal recovery is achieved within a pH range of 8.4 to 10.8. researchgate.netjst.go.jp

After precipitation, the solid is separated and redissolved, typically in nitric acid, to create a concentrated solution of the analyte. researchgate.netjst.go.jp The chromium concentration is then determined using a sensitive analytical technique such as graphite-furnace atomic absorption spectrometry (GF-AAS). researchgate.netjst.go.jp This method allows for the determination of chromium at concentrations as low as 0.3 µg dm⁻³. researchgate.netjst.go.jp The presence of terbium in the final solution does not interfere with the GF-AAS measurement. researchgate.netjst.go.jp

Table 3: Coprecipitation of Chromium(III) with Terbium Hydroxide

Parameter Value/Range
Carrier Terbium Hydroxide (Tb(OH)₃)
Analyte Chromium(III)
Optimal pH Range 8.4 – 10.8 researchgate.netjst.go.jp
Analytical Method Graphite-Furnace Atomic Absorption Spectrometry (GF-AAS) researchgate.netjst.go.jp

| Detection Limit | 0.3 µg dm⁻³ (for a 20x preconcentration factor) researchgate.netjst.go.jp |

Solution-Melt Crystal Growth Techniques

Solution-melt crystal growth, often referred to as flux growth, is a powerful method for synthesizing single crystals, particularly for materials with high melting points or that decompose before melting (incongruent melting). udel.eduacs.org The technique involves dissolving the components of the desired crystal (the solute) in a suitable solvent (the flux) at high temperatures. udel.edu The flux effectively reduces the melting point of the system, allowing crystal growth to occur at temperatures lower than the solute's melting point. udel.eduacs.org Slow cooling of the saturated solution causes the desired compound to crystallize. udel.edu

A specific example involving both terbium and chromium is the growth of terbium chromium borate (TbCr₃(BO₃)₄) crystals. These crystals have been grown by spontaneous crystallization from a complex solution-melt. researchgate.net The synthesis utilized potassium trimolybdate (K₂Mo₃O₁₀) as the flux. researchgate.net The starting materials were heated to 1130°C to form a homogeneous solution and then slowly cooled to 900°C at a rate of 1°C/h to facilitate crystal growth. researchgate.net This technique has been instrumental in producing single-phase TbCr₃(BO₃)₄ crystals, allowing for the study of their structural and magnetic properties. researchgate.net

Phase Formation Studies of TbCr3(BO3)4 Single Crystals

The synthesis of Terbium Chromium Borate (TbCr3(BO3)4) single crystals has been a subject of detailed study, particularly focusing on the control of phase formation. These crystals can form in two primary polytype modifications: a rhombohedral structure (space group R32) and a monoclinic structure (space group C2/c). researchgate.netsemanticscholar.org The formation of a specific phase is highly dependent on the synthesis conditions, including temperature, crystallization rate, and the specific rare-earth element involved. researchgate.net

Flux growth, or the solution-melt method, is a common technique for producing these single crystals. Studies have investigated phase relationships in systems like TbCr3(BO3)4–K2Mo3O10–B2O3 at temperatures between 900–1130°C. researchgate.netresearchgate.netresearchgate.net In this potassium trimolybdate (K2Mo3O10) based flux, it was found that increasing the concentration of TbCr3(BO3)4 in the initial high-temperature solution promotes a transition from the rhombohedral to the monoclinic phase. researchgate.netresearchgate.netresearchgate.net By carefully controlling the composition, it is possible to grow either single-phase monoclinic crystals or crystals where the rhombohedral phase is predominant. researchgate.netresearchgate.netresearchgate.net

The choice of solvent system significantly impacts the resulting crystal phase. For instance, in a melt solution based on bismuth trimolybdate, the trigonal (rhombohedral) phase of terbium chromium borate does not form at any component ratio. arxiv.orgkirensky.rukirensky.ru Conversely, when using a lithium tungstate-based system, trigonal TbCr3(BO3)4 crystals can be formed, but only at temperatures exceeding 1100°C; below this temperature, only the monoclinic phase is formed. arxiv.org Generally, up to 1100°C, both rhombohedral and monoclinic modifications can crystallize, but at higher temperatures up to the melting point, the monoclinic form is predominantly created. semanticscholar.org

Solvent System (Flux)Temperature Range (°C)Key FindingResulting Phase(s)
K2Mo3O10–B2O3900–1130Increasing TbCr3(BO3)4 content in the solution leads to a phase transition. researchgate.netresearchgate.netresearchgate.netRhombohedral (R32) → Monoclinic (C2/c)
Bismuth TrimolybdateNot specifiedThe trigonal phase does not form in this system. arxiv.orgkirensky.ruMonoclinic (C2/c)
Lithium Tungstate>1100Trigonal crystals are formed at high temperatures. arxiv.orgTrigonal (R32)
Lithium Tungstate<1100Below 1100°C, only the monoclinic phase is formed. arxiv.orgMonoclinic (C2/c)

Other Advanced Synthesis Approaches

Beyond traditional flux growth, other advanced methods are employed to create complex oxide structures containing chromium and terbium, offering benefits such as reduced synthesis time and temperature.

Microwave-induced combustion is an advanced synthesis route for producing Yttrium Aluminum Garnet (Y3Al5O12 or YAG) powders. This method has been successfully used to create chromium-doped YAG. ornl.gov The process typically involves dissolving precursors, such as metal chlorides or acetates, in a solvent like ethanol. unesp.br This solution is then heated in a specialized microwave furnace. The reaction times are remarkably short, ranging from 30 seconds to just 4 minutes, with temperatures reaching around 1000°C. A significant advantage of this technique is the rapid synthesis of the desired YAG phase, which can bypass the need for more complex and time-consuming equipment. However, a potential drawback is the uneven heating which can lead to the formation of particles with varying sizes.

Annealing, or post-synthesis heat treatment, is a critical step that significantly influences the final crystalline structure and properties of materials. The temperature and duration of annealing can be precisely controlled to induce phase transitions, promote crystallinity, and relieve internal stresses. usf.edu

For chromium-containing compounds, annealing can transform an amorphous structure into a highly crystalline one. For example, chromium oxide coatings deposited at room temperature are often primarily amorphous. usf.edu Annealing at temperatures below 400°C may not cause significant changes, but heating to 500°C can induce a complete transformation to a polycrystalline Cr2O3 phase. usf.edu This phase change is associated with a marked increase in hardness. usf.edu

In the context of terbium-substituted yttrium iron garnet (Tb-YIG) thin films prepared by the sol-gel method, the annealing temperature is crucial for phase formation. Films annealed at 700°C or 800°C may not fully crystallize, while annealing at 900°C has been shown to successfully produce a pure garnet phase. researchgate.net Similarly, for chromium-doped YAG powders, a pure YAG phase might not be achieved until temperatures of 1200°C or higher are reached, with intermediate phases like YAlO3 (YAP) and Y4Al2O9 (YAM) present at lower temperatures. ornl.gov Increasing the annealing temperature generally leads to sharper diffraction peaks, indicating a more highly ordered crystalline structure. ornl.gov

MaterialInitial StateAnnealing Temperature (°C)Effect on Crystalline Phase
Chromium Oxide CoatingAmorphous< 400Little change in microstructure. usf.edu
Chromium Oxide CoatingAmorphous500Complete transformation to polycrystalline Cr2O3 phase. usf.edu
Tb-YIG Thin Film (TbxY3-xFe5O12)Amorphous (Sol-Gel)700 - 800Incomplete crystallization. researchgate.net
Tb-YIG Thin Film (TbxY3-xFe5O12)Amorphous (Sol-Gel)900Crystallized into a pure garnet phase. researchgate.net
Cr-doped YAG PowderPrecursor Mix< 1200Crystalline mixture of YAG, YAlO3 (YAP), and Y4Al2O9 (YAM). ornl.gov
Cr-doped YAG PowderPrecursor Mix> 1200100% conversion to the YAG phase observed. ornl.gov

Structural Characterization and Crystallographic Analysis of Chromium and Terbium Containing Systems

X-ray Diffraction (XRD) Studies

X-ray diffraction is a primary tool for investigating the crystalline structure of materials. It allows for the identification of crystalline phases, determination of lattice parameters, and analysis of the effects of elemental substitution on the crystal lattice.

XRD analysis is crucial for confirming the formation of the desired crystalline phase and assessing the purity of synthesized chromium-terbium compounds. In many systems, these elements are incorporated into host lattices to form complex oxides with specific structures, such as the garnet or spinel ferrite (B1171679) structures.

For instance, in the synthesis of terbium and chromium co-doped yttrium aluminum garnet (YAG), XRD is used to verify that the resulting material maintains the cubic garnet structure. The garnet structure is a stable framework suitable for hosting various dopant ions. The general chemical formula for garnets is A₃B₂(CO₄)₃, where A and B are di- and trivalent elements, respectively. samaterials.comsecure.website In synthetic rare-earth garnets, C can be elements like gallium or aluminum. samaterials.comsecure.website The purity of the garnet phase is critical, as even small amounts of secondary phases can significantly alter the material's properties.

Similarly, in the case of cobalt ferrites doped with terbium and chromium (Co₁₋ₓTbₓFe₂₋ᵧCrᵧO₄), XRD patterns are used to identify the formation of the spinel ferrite structure. semanticscholar.orgresearchgate.net However, the introduction of dopants can sometimes lead to the emergence of secondary phases. For example, in Tb-Cr co-doped cobalt ferrites, a secondary orthorhombic phase of TbFeO₃ has been observed, with its intensity increasing with higher dopant concentrations. semanticscholar.org The presence of such secondary phases indicates the solubility limit of the dopants in the host lattice.

In other systems, such as TbCr₂Mn₄Sn₆, room temperature powder X-ray diffraction is employed to confirm the hexagonal crystal structure. researchgate.net The diffraction patterns are indexed to ensure that all peaks correspond to the expected crystal lattice, confirming the phase purity of the synthesized single crystals. researchgate.net

XRD Phase Analysis of Various Chromium-Terbium Systems
Compound SystemPrimary Crystal StructureSecondary Phases ObservedReference
Terbium and Chromium co-doped Yttrium Aluminum Garnet (YAG)Cubic GarnetNot specified, but purity is a key concern.
Co₁₋ₓTbₓFe₂₋ᵧCrᵧO₄Spinel FerriteOrthorhombic TbFeO₃ semanticscholar.org
TbCr₂Mn₄Sn₆HexagonalNot specified, peaks well-indexed to the hexagonal structure. researchgate.net

Precise determination of unit cell parameters through XRD data refinement provides valuable information about the effects of elemental composition on the crystal lattice. In terbium-chromium-containing systems, changes in lattice parameters often correlate with the ionic radii of the constituent ions.

In the case of terbium chromium aluminum compounds, such as Tb₆Cr₄₊ₓAl₄₃₋ₓ (x=1.6), the crystal structure is hexagonal with specific lattice parameters of a = 10.964(2) Å and c = 17.719(3) Å. unige.ch The refinement of these parameters is essential for a complete structural description.

The phenomenon of lattice expansion is also observed in other rare-earth-containing nanomaterials. For instance, in nanocrystalline ceria (CeO₂), a lattice expansion of up to 7% has been reported for particles around 1 nm in diameter. cerionnano.com This is attributed to the formation of Ce³⁺ ions and associated oxygen vacancies within the fluorite lattice structure. cerionnano.com While not a chromium-terbium system, this illustrates the significant lattice strains that can be induced by changes in cation valence and stoichiometry in oxide nanoparticles.

Lattice Parameter Data for Selected Terbium-Chromium Compounds
CompoundCrystal SystemLattice Parameters (Å)Unit Cell Volume (ų)Reference
Co₀.₉Tb₀.₁Fe₁.₅Cr₀.₅O₄Cubic (Spinel)a = 8.39590.6 semanticscholar.orgresearchgate.net
CoFe₂O₄ (unsubstituted)Cubic (Spinel)a = 8.37586.8 semanticscholar.org
Tb₆Cr₅.₆Al₄₁.₄Hexagonala = 10.964(2), c = 17.719(3)1844.7 unige.ch

The substitution of host ions with dopants like terbium and chromium can significantly influence the crystalline structure of a material. This is a key area of investigation in materials science, as it allows for the tuning of material properties.

In cobalt spinel ferrites, the co-substitution of Tb and Cr for Co and Fe, respectively, has a notable impact on the structural parameters. semanticscholar.orgresearchgate.net As previously mentioned, the substitution leads to an increase in the lattice constant. semanticscholar.org Furthermore, the crystallite size, as calculated by the Scherrer formula from XRD line broadening, was found to decrease from 44 nm to 28 nm with Tb-Cr substitution. semanticscholar.orgresearchgate.net This suggests that the dopants may inhibit crystal growth during synthesis.

In the context of lanthanide gallium garnets (Ln₃Ga₅O₁₂), substituting gallium with chromium to form Ln₃CrGa₄O₁₂ (where Ln can be Tb, Dy, or Ho) has been studied. cam.ac.ukscilit.com While the primary garnet structure is maintained, the substitution of Cr³⁺ for Ga³⁺ on the octahedral sites can alter the magnetic ground state and reduce magnetic frustration in the lattice. cam.ac.uk

The substitution of chromium in TbMn₆Sn₆ to form TbCr₂Mn₄Sn₆ also induces significant changes. researchgate.net The crystal structure is composed of hexagonal Tb layers and kagome Cr/Mn layers stacked along the c-axis. researchgate.net The substitution of Cr into the Mn layers alters the magnetic exchange couplings within the material. researchgate.net

These examples demonstrate that Tb-Cr substitution is a powerful method for modifying the crystal structure at the atomic level, which in turn affects the macroscopic properties of the material.

Unit Cell Parameter Refinement and Lattice Expansion Analysis

Microscopic Investigations

Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for characterizing the morphology, size, and microstructure of chromium- and terbium-containing materials.

SEM provides high-resolution images of the surface of materials, revealing details about particle shape, size distribution, and the extent of particle agglomeration.

In studies of terbium and chromium co-doped YAG, SEM is used to inspect the morphology of the synthesized powders. The images can show how the particle morphology evolves with different annealing temperatures. For terbium terephthalate (B1205515) metal-organic frameworks, SEM images have shown that the compounds consist of large particles between 5 and 20 µm, which are themselves composed of aggregated spindle-shaped or filiform nanoparticles. mdpi.com This reveals a porous structure with pore sizes ranging from 10 to 200 nm. mdpi.com

For terbium oxide (Tb₂O₃) ceramics, field emission scanning electron microscopy (FESEM) is used to measure the morphology of the precursor powders and the microstructure of the final ceramic product. mdpi.com By analyzing FESEM micrographs, the mean particle size of the powder can be estimated by measuring a statistically significant number of particles (e.g., at least 300). mdpi.com

In the case of nanocomposites of terbium sulfide (B99878) (Tb₂S₃) nanoparticles with a chitosan (B1678972) capping agent, FESEM combined with Energy-Dispersive X-ray spectroscopy (EDX) is used to analyze the morphology, particle size, and composition. mdpi.com The average particle size of these nanocomposites was estimated to be in the range of 57.8 nm to 114.6 nm depending on the synthesis pH. mdpi.com

TEM offers even higher resolution than SEM, allowing for the direct visualization of individual nanoparticles, their crystal lattice, and any defects.

In the synthesis of terbium-based nanorods (TbNRs), TEM is used to examine the morphology and size of the particles. acs.org As-prepared TbNRs showed an elongated shape of approximately 9.0 nm in length and 2.1 nm in width, which organized into larger elongated superstructures. acs.org High-angle annular dark-field (HAADF) imaging in STEM mode, combined with EDX, can provide compositional analysis of the nanoparticles. acs.org

For CePO₄:Tb³⁺ nanocrystals, TEM is used for their characterization in aqueous solution. nih.gov Similarly, for green fluorescent terbium(III) complex-doped silica (B1680970) nanoparticles, TEM analysis has been used to determine the size and monodispersity of the nanoparticles, with average sizes around 22 nm and 46 nm being reported for different synthesis conditions. mdpi.com

In the study of chromium oxide (Cr₂O₃) nanoparticles, TEM images have shown particle sizes in the range of 20 nm to 70 nm. orientjchem.org TEM is also used to confirm the monocrystalline nature of nanoparticles by correlating the findings with XRD data. orientjchem.org

The characterization of bifunctional microfibers containing terbium complexes and Fe₃O₄ nanoparticles also relies on TEM to confirm the successful incorporation of the nanoparticles into the fibers. researcher.life

Microscopic Analysis of Terbium-Chromium Containing Nanoparticles
MaterialMicroscopy TechniqueObserved MorphologyParticle/Crystallite SizeReference
Terbium-based nanorods (TbNRs)TEMElongated nanorods organized in superstructures~9.0 nm length, ~2.1 nm width acs.org
Terbium(III) complex-doped silica nanoparticlesTEMMonodispersed nanoparticles~22 nm and ~46 nm mdpi.com
Chromium Oxide (Cr₂O₃) nanoparticlesTEMSlightly sintered sphere-shaped20 nm - 70 nm orientjchem.org
Terbium Sulfide (Tb₂S₃) nanocompositesFESEMNot specified57.8 nm - 114.6 nm mdpi.com

Specific Crystallographic Features

Crystal Structure Determination (e.g., Terbium Borocarbide Tb₂B₂C₃, Terbium Coordination Polymers, Terbium Chromium Germanide)

The determination of crystal structures for systems containing chromium and terbium relies heavily on diffraction techniques, primarily single-crystal and powder X-ray diffraction. These methods provide fundamental data on unit cell dimensions, space group symmetry, and atomic positions.

Terbium Borocarbide (Tb₂B₂C₃) The crystal structure of terbium borocarbide, Tb₂B₂C₃, was determined through single-crystal X-ray diffraction. researchgate.netznaturforsch.com The compound was synthesized by arc-melting the constituent elements, followed by an annealing process at 1270 K. researchgate.netznaturforsch.com Single crystals suitable for analysis were selected from the crushed samples. researchgate.net The investigation revealed that Tb₂B₂C₃ crystallizes in the orthorhombic space group Cmmm. researchgate.netznaturforsch.com The structure was refined to a final R1 value of 0.032 for 123 unique reflections. researchgate.netznaturforsch.com The unit cell parameters were refined from both single-crystal and powder X-ray diffraction data, with the powder data yielding a = 3.410(1) Å, b = 13.699(2) Å, and c = 3.662(1) Å. researchgate.net The crystal structure of Dy₂B₂C₃ was found to belong to the Tb₂B₂C₃ structure type. nbuv.gov.ua

Terbium Coordination Polymers The structural analysis of terbium-containing coordination polymers reveals significant diversity based on the organic ligands and synthesis conditions. For instance, a two-dimensional coordination polymer with the formula Tb₂(ClCNAn)₃(DMSO)₆ was synthesized and its structure determined by single-crystal X-ray diffraction. mdpi.com This compound crystallizes in the monoclinic P2₁/n space group. mdpi.com The structure consists of 2D corrugated layers where [Tb(DMSO)₃]³⁺ units are bridged by three bis-chelating chlorocyananilate (ClCNAn²⁻) ligands, forming distorted hexagons. mdpi.com

In another example, a molecular coordination compound, [Tb(H₄.₅L)₂(H₂O)₅]∙6H₂O, was prepared hydrothermally. mdpi.com Single-crystal X-ray diffraction showed that it crystallizes in the monoclinic C2/c space group. mdpi.com The Tb³⁺ ion is nine-coordinated, bonding to four oxygen atoms from two organic ligands and five oxygen atoms from water molecules, resulting in a muffin-like coordination geometry. mdpi.com

**Terbium Chromium Germanide (TbCr₀.₃Ge₂) ** Ternary rare-earth chromium germanides with the general formula RECrₓGe₂ (where RE can be Tb) have been synthesized and structurally characterized. researchgate.netosti.gov Single-crystal and powder X-ray diffraction studies on TbCr₀.₃Ge₂ revealed that it adopts the CeNiSi₂-type structure. researchgate.netosti.gov This corresponds to the orthorhombic space group Cmcm, with four formula units (Z=4) per unit cell. researchgate.netosti.gov The structure can be conceptualized as a "REGe₂" host with a ZrSi₂-type structure, where chromium atoms occupy the square pyramidal sites. researchgate.netosti.gov

Crystallographic Data for Selected Terbium-Containing Compounds
CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å)Ref.
Terbium BorocarbideTb₂B₂C₃OrthorhombicCmmma = 3.412(1), b = 13.699(8), c = 3.669(1) researchgate.netznaturforsch.com
Terbium Coordination PolymerTb₂(ClCNAn)₃(DMSO)₆MonoclinicP2₁/nNot specified mdpi.com
Terbium Chromium GermanideTbCr₀.₃Ge₂OrthorhombicCmcma ≈ 4.1, b ≈ 16.0, c ≈ 4.0 researchgate.net

Space Group Determination and Atomic Site Occupancy (e.g., Tb³⁺ in Octahedral Sites)

The functional properties of chromium- and terbium-containing materials are intrinsically linked to their crystal symmetry, defined by the space group, and the specific crystallographic sites occupied by the constituent atoms.

Space Group Determination As established in the previous section, space groups are determined from diffraction data. Tb₂B₂C₃ was assigned the orthorhombic space group Cmmm. researchgate.netznaturforsch.com Terbium chromium germanide (TbCr₀.₃Ge₂) crystallizes in the orthorhombic Cmcm space group. researchgate.netosti.gov Coordination polymers exhibit a wider variety of symmetries depending on the linking organic molecules; examples include the monoclinic P2₁/n and C2/c space groups. mdpi.commdpi.com In the case of terbium chromium borates, TbCr₃(BO₃)₄, a phase transition from a rhombohedral (space group R32) to a monoclinic (space group C2/c) structure can be induced by changing the composition of the high-temperature solution used for crystal growth. researchgate.net

Atomic Site Occupancy The arrangement of cations within the crystal lattice is a critical structural feature. In many complex oxides, terbium and chromium ions occupy distinct crystallographic sites, often with specific coordination geometries like octahedra or tetrahedra.

In the RCrMnO₅ family of compounds (where R includes Tb), the structure was refined in the orthorhombic space group Pbam. Neutron and X-ray diffraction studies revealed that the transition metal sites are disordered. The octahedral sites (4f Wyckoff site) are preferentially occupied by Cr, while the pyramidal sites (4h Wyckoff site) are more occupied by Mn. The refinement of site occupancies indicated that the cations at the octahedral sites have an average oxidation state near +4, while those at the pyramidal sites are closer to +3.

In chromium-doped spinel compounds like Cr³⁺:ZnGa₂O₄, the Cr³⁺ ions act as recombination centers. researchgate.netrsc.org X-ray absorption near-edge structure (XANES) spectroscopy is used to probe the local environment of the chromium ions. researchgate.netrsc.org In Cr³⁺:ZnGa₂O₄, the analysis showed that about 70% of the Cr³⁺ ions occupy octahedral sites corresponding to a normal spinel structure, with the remainder in distorted octahedral environments due to cation site inversion or chromium clustering. researchgate.netrsc.org The chromium(III) center in the complex [Cr(III)(SSA)(en)₂]·2H₂O also exhibits a distorted octahedral geometry. researchgate.net

In terbium-based coordination polymers, the Tb³⁺ ion's coordination environment is highly dependent on the ligands. In one case, the Tb³⁺ ion is nine-coordinated in a distorted tricapped trigonal prismatic geometry. nih.gov In another, it is also ennea-coordinated (nine-coordinated) within a slightly distorted tri-capped trigonal prismatic geometry, coordinated by oxygen atoms from both the organic ligands and solvent molecules. mdpi.com

Space Group and Site Occupancy for Selected Systems
Compound/SystemSpace GroupIonSite Occupancy / Coordination GeometryRef.
TbCr₃(BO₃)₄R32 or C2/cTb³⁺, Cr³⁺Not specified researchgate.net
RCrMnO₅ (R=Tb)PbamCr³⁺/Mn⁴⁺Preferentially occupies octahedral (4f) sites
Cr³⁺:ZnGa₂O₄Fd-3m (Spinel)Cr³⁺~70% in normal octahedral sites; rest in distorted octahedral sites researchgate.netrsc.org
Tb₂(ClCNAn)₃(DMSO)₆P2₁/nTb³⁺Nine-coordinated (ennea-coordinated) in a distorted tri-capped trigonal prism mdpi.com
[Tb(CHO₂)(C₂O₄)]ₙPnmaTb³⁺Nine-coordinated in a distorted tricapped trigonal prismatic geometry nih.gov

Spectroscopic and Luminescent Investigations of Chromium and Terbium Containing Compounds

Photoluminescence (PL) and Cathodoluminescence (CL) Spectroscopy

Emission Spectra Analysis of Tb³⁺ Characteristic Transitions and Cr³⁺ Luminescence

The luminescence properties of materials co-doped with terbium (Tb³⁺) and chromium (Cr³⁺) ions are of significant interest due to their unique emission characteristics. The emission spectra of these materials are dominated by the characteristic transitions of both ions, which can be influenced by the host lattice and the concentration of the dopants.

In host lattices such as yttrium aluminum garnet (YAG), Tb³⁺ ions exhibit a series of emission lines corresponding to transitions from the excited ⁵D₃ and ⁵D₄ levels to the ⁷Fₙ (n = 6, 5, 4, 3) ground state manifolds. The most prominent of these is the green emission at approximately 543 nm, which is attributed to the ⁵D₄ → ⁷F₅ transition. researchgate.net Other notable transitions include blue emission (⁵D₄ → ⁷F₆), orange emission (⁵D₄ → ⁷F₄), and red emission (⁵D₄ → ⁷F₃). sci-hub.se The relative intensities of these emissions can vary depending on the Tb³⁺ concentration. At lower concentrations, emissions from the higher ⁵D₃ level are more apparent, while at higher concentrations, cross-relaxation processes can quench the ⁵D₃ emission and enhance the ⁵D₄ emission.

Chromium (Cr³⁺) ions, on the other hand, typically exhibit a broad emission band in the red and far-red spectral region. In the YAG host, this emission is centered around 688 nm and is due to the ⁴T₂ → ⁴A₂ transition. sci-hub.se The broad nature of this emission is a result of the strong coupling of the Cr³⁺ d-orbitals with the host lattice vibrations.

When Tb³⁺ and Cr³⁺ are co-doped in a material like YAG, the resulting emission spectrum is a combination of the sharp line emissions of Tb³⁺ and the broad band emission of Cr³⁺. The interaction between the two ions can also lead to energy transfer processes that modify the emission intensities. For instance, co-doping YAG:Cr³⁺ with a small amount of terbium has been shown to enhance the chromium luminescence. sci-hub.se

Luminescence Quenching Mechanisms (e.g., by Cr(VI), Cr(III) in Tb-based systems)

Luminescence quenching refers to the decrease in the intensity of emission from a luminescent center. In Tb³⁺-based systems, this can be caused by the presence of other ions, including different oxidation states of chromium.

Quenching by Cr(VI): Hexavalent chromium (Cr(VI)) species, such as CrO₄²⁻ and Cr₂O₇²⁻, are known to be effective quenchers of Tb³⁺ luminescence in aqueous solutions and in some solid-state materials. researchgate.netnih.gov The primary mechanism for this quenching is often attributed to the absorption of the excitation energy by the Cr(VI) species, a phenomenon known as the inner filter effect (IFE). nih.gov There is a significant spectral overlap between the excitation bands of many Tb³⁺-containing phosphors and the absorption bands of Cr(VI) oxoanions in the ultraviolet and visible regions. nih.govnih.gov This competition for excitation photons reduces the number of photons available to excite the Tb³⁺ ions, leading to a decrease in their emission intensity. The quenching efficiency is dependent on the concentration of the Cr(VI) species. nih.gov

Quenching by Cr(III): While Cr³⁺ is the desired luminescent activator in many cases, it can also act as a quencher of Tb³⁺ emission under certain conditions. One of the primary mechanisms for this is concentration quenching. As the concentration of Cr³⁺ ions increases, the average distance between them decreases, which can lead to non-radiative energy transfer between adjacent Cr³⁺ ions, ultimately dissipating the energy as heat rather than light.

In Tb³⁺ and Cr³⁺ co-doped systems, another important quenching mechanism is cross-relaxation. This process involves the non-radiative transfer of energy from an excited Tb³⁺ ion to a nearby Cr³⁺ ion, which then returns to its ground state without emitting a photon. The efficiency of this process is highly dependent on the spectral overlap between the emission band of the Tb³⁺ donor and the absorption band of the Cr³⁺ acceptor, as well as the distance between the ions.

Quantum Efficiency (QE) and External Quantum Efficiency (EQE) Measurements

Quantum efficiency (QE) is a critical parameter for evaluating the performance of luminescent materials. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. External quantum efficiency (EQE), on the other hand, considers the ratio of the number of photons emitted from the material to the number of incident photons. enlitechnology.com EQE is a more practical measure for applications as it accounts for losses due to reflection and scattering at the material's surface. enlitechnology.com

In chromium and terbium co-doped yttrium aluminum garnets (YAG), the EQE can be significantly influenced by the dopant concentrations. For instance, in YAG doped solely with Tb³⁺, an optimal concentration of 1% was found to yield an EQE of nearly 71%. researchgate.net However, in a YAG:1%Cr³⁺ system co-doped with Tb³⁺, the optimal Tb³⁺ concentration was determined to be 15%, resulting in a remarkably high EQE of over 98% when excited at 273 nm. researchgate.net This enhancement in EQE is attributed to an efficient energy transfer from Tb³⁺ to Cr³⁺. sci-hub.se

The measurement of EQE is typically performed using an integrating sphere. The emission spectrum of a reference material with known reflectance, such as BaSO₄, is first measured. sci-hub.se Then, the emission spectrum of the phosphor sample is measured under the same conditions. The EQE is calculated by comparing the integrated intensities of the emission from the sample and the reference, while also accounting for the reflectance of both. sci-hub.se

Table 1: External Quantum Efficiency (EQE) of Doped YAG Samples

MaterialExcitation Wavelength (nm)Optimal Dopant ConcentrationExternal Quantum Efficiency (EQE)
YAG:x%Tb³⁺Not Specified1%~71% researchgate.net
YAG:1%Cr³⁺, x%Tb³⁺27315%>98% researchgate.net

Temperature Quenching Phenomena of Luminescence

The luminescence intensity of phosphors is often sensitive to temperature, a phenomenon known as thermal quenching. As the temperature increases, the probability of non-radiative decay processes increases, leading to a decrease in the luminescence quantum yield. This is a critical consideration for applications where the material may operate at elevated temperatures.

In Tb³⁺-doped materials, the thermal quenching of the ⁵D₄ → ⁷F₅ emission has been studied. For example, in YAl₃(BO₃)₄:Tb³⁺ phosphors, the activation energy for thermal quenching of the main green emission at 543 nm was determined to be 0.087 eV and 0.585 eV. researchgate.net The presence of two different activation energies suggests that multiple non-radiative pathways contribute to the quenching process at different temperature ranges.

Similarly, in materials doped with Cr³⁺, the luminescence intensity is also subject to thermal quenching. The thermal stability of the luminescence is highly dependent on the host lattice.

In co-doped systems, the temperature-dependent luminescence can be more complex due to the interplay between the individual quenching processes of Tb³⁺ and Cr³⁺ and the energy transfer between them. For instance, in Y₄Al₂O₉:Tb³⁺, two different processes responsible for the increase of fluorescence quenching with growing temperature were observed, both related to thermal activation energy. researchgate.net Above 700 K, the ratio of the emission intensities from the ⁵D₃ and ⁵D₄ levels becomes linear with temperature, and the decay times decrease rapidly, indicating the potential for high-temperature luminescence thermometry. researchgate.net

The investigation of thermal quenching is crucial for the development of robust phosphors for applications such as solid-state lighting and temperature sensors. Materials with high activation energies for thermal quenching are desirable as they can maintain their luminescent efficiency at higher operating temperatures.

Energy Transfer Processes

Tb³⁺ to Cr³⁺ Energy Transfer in Co-doped Host Lattices (e.g., YAG)

In materials co-doped with both terbium (Tb³⁺) and chromium (Cr³⁺) ions, an efficient energy transfer process can occur from Tb³⁺ to Cr³⁺. This phenomenon is particularly evident in host lattices like yttrium aluminum garnet (YAG). The mechanism of this energy transfer is facilitated by the spectral overlap between the emission bands of Tb³⁺ and the absorption bands of Cr³⁺.

The excitation spectra of YAG:Cr³⁺,Tb³⁺ show that the excitation bands of Cr³⁺ are expanded due to the presence of Tb³⁺. Specifically, the low spin [Xe]4f⁸→[Xe]4f⁷5d¹ transition of Tb³⁺ overlaps with the ⁴A₂→⁴T₁ (⁴P) transition of Cr³⁺ around 273 nm. sci-hub.se This overlap allows for the absorbed energy by Tb³⁺ to be transferred to Cr³⁺, which then luminesces.

The consequence of this energy transfer is a significant enhancement of the Cr³⁺ emission. In YAG:1%Cr³⁺,15%Tb³⁺, the emission intensity of the chromium ions is the most intense. sci-hub.se When these co-doped phosphors are excited at wavelengths corresponding to Cr³⁺ absorption (e.g., 430 nm or 600 nm), they exhibit a broad emission band from 620 nm to 800 nm, which is characteristic of the ⁴T₂ → ⁴A₂ transition of Cr³⁺. sci-hub.se Interestingly, even a small amount of terbium co-doping strengthens the chromium luminescence properties. sci-hub.se

The efficiency of this energy transfer contributes to the remarkably high external quantum efficiency (EQE) observed in these co-doped systems. As mentioned previously, an EQE of over 98% was achieved in YAG:1%Cr³⁺,15%Tb³⁺ upon excitation at 273 nm, which is a wavelength strongly absorbed by Tb³⁺. researchgate.net This indicates that the energy absorbed by the Tb³⁺ sensitizer (B1316253) is very efficiently transferred to the Cr³⁺ activator, which then emits light.

Fluorescence Resonance Energy Transfer (FRET) Systems for Analytical Applications

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a proximal ground-state acceptor molecule. bmglabtech.comaip.org This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. Time-Resolved FRET (TR-FRET) enhances this technique by using long-lifetime lanthanide donors, such as terbium(III) chelates, which allows for the measurement of the FRET signal after the decay of short-lived background fluorescence, thereby increasing sensitivity. bmglabtech.commoleculardevices.comnih.gov

In the context of chromium- and terbium-containing systems, TR-FRET offers a versatile platform for analytical applications. Terbium(III) complexes are particularly advantageous as donors due to their characteristic sharp, long-lived emission and multiple emission peaks that can overlap with a variety of acceptor absorption spectra. bmglabtech.comnih.gov Compared to europium, another common lanthanide donor, terbium often exhibits a higher quantum yield and molar extinction coefficient, which can improve assay performance. bmglabtech.com

While direct examples of heterobimetallic Cr(III)-Tb(III) FRET systems are not extensively documented, the principles of FRET allow for the design of analytical assays where these elements play key roles. A common assay format involves a terbium chelate as the donor and a suitable fluorophore as the acceptor. bmglabtech.comnih.gov For instance, competitive immunoassays have been developed where antibodies are labeled with a terbium chelate. bmglabtech.com The presence of an analyte can disrupt the FRET process, leading to a measurable change in the emission signal. bmglabtech.com

Chromium(III) can be integrated into such systems, typically as a quencher. The broad absorption bands of many Cr(III) complexes, arising from d-d transitions, can effectively overlap with the emission of a donor fluorophore, leading to FRET-based quenching. A FRET-based sensor for the ratiometric fluorescent monitoring of Cr(III) in living cells has been developed, demonstrating the utility of Cr(III) as a FRET acceptor or quencher.

A hypothetical analytical system for a specific analyte could involve a biomolecule labeled with a luminescent terbium complex (donor) and a second molecule that can bind to the analyte, labeled with a Cr(III) complex (acceptor/quencher). In the absence of the analyte, the donor and acceptor are separate, and strong terbium luminescence is observed. Upon addition of the analyte, a ternary complex forms, bringing the Tb(III) donor and Cr(III) acceptor into close proximity, resulting in quenching of the terbium emission and a corresponding analytical signal. This principle is widely used in various biological assays, including kinase assays and the detection of protein-protein interactions. moleculardevices.comnih.govd-nb.info

Below is a table summarizing common donor-acceptor pairs used in TR-FRET assays, highlighting the role of terbium.

DonorCage TypeExcitation (nm)Emission (nm)AcceptorEmission (nm)Application Type
TerbiumChelate/Cryptate~340490, 545, 585, 620Fluorescein/GFP~520Kinase Assays, Immunoassays bmglabtech.comnih.gov
TerbiumChelate/Cryptate~340620XL665/d2~665Biomarker Quantification bmglabtech.com
TerbiumChelate~340620HiLyte647~665Enzymatic Activity Assays bmglabtech.com
TerbiumChelate------Quantum Dots (QDs)655, 705Bioassays, Immunoassays d-nb.info

Intramolecular Energy Transfer in Lanthanide Complexes

Intramolecular energy transfer is a fundamental process in the luminescence of lanthanide complexes, often referred to as the "antenna effect". edp-open.orgedp-open.orgtandfonline.com This process circumvents the inefficient direct excitation of lanthanide ions like Tb(III), whose f-f transitions are parity-forbidden and thus have very low molar absorption coefficients (ε < 10 M⁻¹ cm⁻¹). edp-open.org In a heterometallic chromium-terbium system, energy transfer can occur from an organic ligand to the metal ions or between the metal ions themselves.

The process typically involves several steps:

Ligand Excitation: An organic ligand (the "antenna") absorbs UV radiation, transitioning to an excited singlet state (S1).

Intersystem Crossing (ISC): The ligand undergoes rapid intersystem crossing from the S1 state to a lower-energy triplet state (T1).

Energy Transfer to Metal Ion: The energy is transferred from the ligand's T1 state to an emissive excited state of the lanthanide ion, such as the ⁵D₄ level of Tb(III). tandfonline.com

Lanthanide Emission: The excited Tb(III) ion then relaxes to its ground state (⁷Fⱼ) by emitting light, producing its characteristic sharp, line-like emission spectrum. tandfonline.com

In bimetallic Cr(III)-Ln(III) complexes, energy transfer can also occur from the Cr(III) center to the Ln(III) center. nih.gov The Cr(III) ion, sensitized by a ligand, can transfer its excitation energy to a nearby lanthanide ion. The efficiency and mechanism of this metal-to-metal energy transfer are governed by several factors, primarily the distance between the ions and the spectral overlap between the donor's emission and the acceptor's absorption.

Two primary mechanisms govern this non-radiative energy transfer:

Förster Resonance Energy Transfer (FRET): A through-space, long-range (up to 100 Å) mechanism based on dipole-dipole interactions. Its efficiency is proportional to R⁻⁶, where R is the donor-acceptor distance. aip.orgoaepublish.com This mechanism is often dominant in systems with intermetallic distances around 9.3 Å. acs.org

Dexter Energy Transfer: A short-range mechanism requiring wave-function overlap between the donor and acceptor, involving a double electron exchange. It is typically efficient over shorter distances (<10 Å) and has an exponential distance dependence. aip.orgoaepublish.com However, Dexter-type transfer has been observed over nanometric distances (circa 14 Å) in specific Cr(III)-Er(III) systems mediated by bridging ligands. nih.gov

Studies on heterometallic Cr(III)-Ln(III) assemblies have provided insight into these processes. For instance, in a supramolecular Cr(III)–Er(III) complex, an efficient Cr→Er energy transfer was observed with rate constants around 8.5 × 10⁵ s⁻¹ despite a long donor–acceptor distance of approximately 14 Å, suggesting a Dexter-type mechanism facilitated by the bridging ligand. nih.govacs.org In contrast, cyano-bridged Cr(III)-Yb(III) systems with shorter intermetallic distances (5.59 Å) exhibit even faster energy transfer rates (>1 x 10⁸ s⁻¹). nih.gov

A documented example of a compound containing both chromium and terbium is Tb[Cr(OH)₆Mo₆O₁₈]·11H₂O, where energy transfer processes have been investigated. Selective excitation at low temperatures helps to elucidate the specific transfer mechanisms involved.

The following table summarizes key parameters from studies on Cr-Ln energy transfer.

SystemDonor-AcceptorDistance (Å)Transfer Rate (s⁻¹)Proposed Mechanism
Supramolecular AssemblyCr(III) → Er(III)~148.93 × 10⁴ (solid)Dexter-type nih.gov
Triple HelicesCr(III) → Ln(III)~9.2 - 9.310² - 10³Förster-type nih.govacs.org
Cyano-bridged ComplexCr(III) → Yb(III)5.59> 1 × 10⁸Dexter-type nih.gov

Other Spectroscopic Techniques

Fourier Transform Infrared Spectroscopy (FTIR) for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the chemical bonding within a molecular structure. By analyzing the absorption of infrared radiation, which excites molecular vibrations (stretching, bending), an FTIR spectrum provides a "molecular fingerprint" of a compound. researchgate.net

In the study of chromium-terbium compounds, particularly complexes with organic ligands, FTIR is indispensable for confirming the coordination of ligands to the metal centers. The formation of a coordinate bond alters the vibrational frequencies of the ligand's functional groups compared to the free ligand.

Key Applications in Cr-Tb Complexes:

Confirmation of Coordination: A shift in the vibrational frequency of a functional group, such as a carbonyl (C=O) or an azomethine (C=N) group, upon complexation provides direct evidence of its coordination to a metal ion. tandfonline.comchemmethod.comscirp.org For example, in chromium(III) Schiff base complexes, a lowering of the ν(C=N) band indicates coordination through the azomethine nitrogen. jocpr.com Similarly, in terbium(III) β-diketonate complexes, a shift of the ν(C=O) band from ~1720 cm⁻¹ in the free ligand to ~1610 cm⁻¹ confirms coordination of the carbonyl oxygen to the Tb(III) ion. tandfonline.com

Identification of Ligand Type: The spectrum reveals the presence of specific functional groups from the ligands, such as O-H (from coordinated water), C-H, C=C, and C-N. tandfonline.comchemmethod.com In a study of Cr(III)-amino acid complexes, coordination via the carboxyl oxygen and the amino nitrogen was confirmed by shifts in their respective IR bands. umsha.ac.ir

Detection of Metal-Ligand Bonds: In the far-infrared region (typically below 600 cm⁻¹), weak absorption bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations can be observed, further confirming the coordination environment. scirp.orgjocpr.comumsha.ac.ir For instance, bands in the 541-571 cm⁻¹ and 359-489 cm⁻¹ regions have been assigned to ν(Cr-O) and ν(Cr-N) vibrations, respectively. umsha.ac.ir

The table below shows typical FTIR band assignments for functional groups in metal complexes relevant to chromium-terbium systems.

Wavenumber (cm⁻¹)VibrationSignificance in Cr-Tb Complexes
3600 - 3200ν(O-H)Presence of coordinated or lattice water molecules. tandfonline.comtandfonline.com
1720 - 1680ν(C=O)Free carbonyl group in a ligand. tandfonline.comjocpr.com
1620 - 1590ν(C=O)Carbonyl group coordinated to a metal ion (shifted to lower frequency). tandfonline.com
1620 - 1590ν(C=N)Coordinated azomethine group. scirp.orgjocpr.com
1470 - 1270ν(COO⁻)Symmetric and asymmetric stretching of carboxylate groups. cdmf.org.br
600 - 400ν(M-O), ν(M-N)Direct evidence of metal-ligand bonds. scirp.orgumsha.ac.ir

X-ray Absorption Near-Edge Spectroscopy (XANES) for Oxidation State and Covalency Studies of Terbium

X-ray Absorption Near-Edge Structure (XANES) is an element-specific spectroscopic technique that provides critical information about the electronic structure of an absorbing atom, including its formal oxidation state and coordination geometry. semineral.esxrayabsorption.org The technique involves tuning synchrotron X-ray radiation through the absorption edge of a core electron (e.g., Tb L₃-edge or Cr K-edge), causing its excitation to unoccupied orbitals.

For terbium-containing compounds, Tb L₃-edge XANES is particularly useful for determining the oxidation state. Terbium can exist in +3 (4f⁸) and +4 (4f⁷) states. The Tb L₃-edge XANES spectrum of a mixed-valence standard like Tb₄O₇ shows two distinct white-line peaks separated by about 8 eV, corresponding to the Tb³⁺ and Tb⁴⁺ configurations, respectively. researchgate.netrsc.orgresearchgate.net By comparing the spectrum of an unknown sample to this standard, the presence of Tb⁴⁺ can be identified. In many terbium-doped materials, such as phosphate (B84403) glasses or YAG powders synthesized under various conditions, XANES spectra often reveal a single peak corresponding to the Tb³⁺ state, confirming the absence of significant Tb⁴⁺. researchgate.netrsc.orgresearchgate.net

The position and features of the XANES spectrum are sensitive not only to the oxidation state but also to the covalency of the metal-ligand bonds and the local symmetry around the absorbing atom. semineral.es However, in a study on terbium-doped layered double hydroxides, the Tb L₃-edge XANES spectra were found to be identical regardless of the interlayer anion (carbonate or chloride), indicating that in that specific case, the electronic state of Tb³⁺ was not significantly affected by the anions in the interlayer spaces.

While Tb L-edge XANES focuses on the lanthanide, Cr K-edge XANES is used complementarily to probe the chromium centers in a heterometallic compound. The Cr K-edge position shifts to higher energy with an increasing oxidation state. ias.ac.ingeoscienceworld.org For Cr(III) compounds in an octahedral environment, the pre-edge region often shows weak features corresponding to formally dipole-forbidden 1s→3d transitions. ias.ac.inresearchgate.netnih.gov The intensity and splitting of these pre-edge peaks are highly sensitive to the coordination geometry and any deviation from centrosymmetry. semineral.esresearchgate.netstanford.edu

In analyzing a chromium-terbium compound, one would measure both the Tb L₃-edge and Cr K-edge XANES to independently confirm the +3 oxidation state for both metal ions, which is their most common and stable state in coordination complexes.

EdgeElementInformation ProvidedKey Spectral Features
L₃-edgeTerbiumOxidation state (Tb³⁺ vs. Tb⁴⁺)Single white line for Tb³⁺; double peak for mixed Tb³⁺/Tb⁴⁺. researchgate.netrsc.org
K-edgeChromiumOxidation state (e.g., Cr³⁺ vs. Cr⁶⁺), coordination geometry (e.g., octahedral vs. tetrahedral)Edge position shift with oxidation state; intensity and shape of pre-edge peaks related to geometry. semineral.esias.ac.instanford.edu

UV-Visible Absorption and Transmission Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for investigating the electronic structure of chromium-terbium compounds. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals.

In heterometallic Cr(III)-Tb(III) complexes, the UV-Vis spectrum is typically a superposition of absorptions arising from three sources: the organic ligands, the Cr(III) ion, and the Tb(III) ion.

Ligand-Centered Transitions: Organic chromophores, especially aromatic systems and β-diketones often used as "antenna" ligands, exhibit intense absorption bands in the UV region (typically 250-400 nm). edp-open.orgtandfonline.comrsc.org These correspond to spin-allowed π-π* and n-π* transitions and are responsible for the primary light absorption in the "antenna effect" that sensitizes lanthanide luminescence. edp-open.orgtandfonline.comtandfonline.com

Chromium(III)-Centered Transitions: Cr(III) (d³ configuration) complexes display several types of absorption bands.

Ligand-to-Metal Charge Transfer (LMCT): These are often intense and appear in the near-UV or visible region.

Spin-allowed d-d transitions: These are typically broad and weak due to being Laporte-forbidden. For an octahedral Cr(III) complex, two such transitions are expected: ⁴A₂ → ⁴T₂ and ⁴A₂ → ⁴T₁.

Spin-forbidden d-d transitions: These are very weak, narrow bands, such as the ⁴A₂ → ²E transition, which is related to the "ruby-like" phosphorescence of Cr(III).

Terbium(III)-Centered Transitions: The 4f-4f transitions of Tb(III) are parity-forbidden and therefore extremely weak (ε < 1 M⁻¹ cm⁻¹). edp-open.org They are usually masked by the much stronger absorptions from the ligands or the Cr(III) center and are often not observable in the absorption spectrum of a complex.

UV-Vis spectroscopy is crucial for confirming the successful operation of the antenna effect. The absorption spectrum of the complex should closely match that of the free ligand, indicating that the ligand is the primary absorber of excitation energy. rsc.org This energy is then transferred intramolecularly to the Tb(III) and/or Cr(III) ions, leading to their characteristic emissions. The technique is also fundamental for studying energy transfer processes, as the efficiency of Förster transfer depends on the overlap between the donor's emission spectrum and the acceptor's absorption spectrum.

The table below summarizes the typical electronic transitions observed in the UV-Vis spectra of Cr-Tb complexes.

ComponentTransition TypeWavelength Range (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Organic Ligandπ → π*250 - 400High (>10,000) tandfonline.comrsc.org
Cr(III) iond-d (spin-allowed)400 - 700Low (~10 - 100)
Cr(III) ionLMCT330 - 450Moderate to High
Tb(III) ionf-f300 - 500Very Low (<10) edp-open.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for elucidating the structure of molecules in solution. However, for compounds containing paramagnetic centers like chromium(III) (a d³ ion) and terbium(III) (an f⁸ ion), the NMR spectra are significantly different from those of diamagnetic compounds. nih.gov The presence of unpaired electrons in these ions leads to large chemical shift ranges and significant line broadening, but these paramagnetic effects can be harnessed to provide detailed structural information.

The observed chemical shift (δ_para) for a nucleus in a paramagnetic complex is the sum of three components: the diamagnetic shift (δ_dia), the contact shift (δ_con), and the pseudocontact shift (δ_pcs).

δ_para = δ_dia + δ_con + δ_pcs

Contact Shift (δ_con): Arises from the transfer of unpaired electron spin density from the metal ion to the nucleus, requiring through-bond covalent interactions. It is typically significant for nuclei close to the metal center.

Pseudocontact Shift (δ_pcs): Arises from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment. This shift depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal ion.

For lanthanide complexes, particularly those of terbium(III) which possesses strong magnetic anisotropy, the paramagnetic shifts are often dominated by the pseudocontact shift. acs.orgmdpi.com The magnitude and sign of the PCS are highly sensitive to the atomic coordinates, making it an excellent probe for determining the solution structure of complexes. acs.orgacs.org By measuring the PCS for various nuclei (e.g., ¹H, ¹³C), it is possible to determine the positions of these nuclei in solution and gain insight into the geometry of the complex. acs.orgresearchgate.net

Similarly, ¹H NMR has been used to characterize paramagnetic Cr(III) complexes. While the signals are often broad, they can provide information about the ligand environment. nih.gov In some cases, direct detection of the metal nucleus, such as ⁵³Cr, can be performed, though it is less common due to the nuclide's low natural abundance and sensitivity.

NucleusParamagnetic IonDominant Shift ContributionInformation Gained
¹H, ¹³CTerbium(III)Pseudocontact Shift (PCS)3D structure, geometry, atomic coordinates in solution. acs.orgacs.org
¹H, ¹³CChromium(III)Contact & Pseudocontact ShiftLigand coordination, proximity to metal center. nih.gov
¹³CTerbium(III)Fermi Contact ShiftObserved for core atoms of ligands like phthalocyanine. acs.org

Luminescence Kinetics and Decay Time Analysis

The study of luminescence kinetics and the analysis of decay times are crucial for understanding the dynamic processes that follow electronic excitation in materials co-doped with chromium and terbium. These investigations provide deep insights into the mechanisms of energy transfer, the efficiency of luminescence, and the interactions between the activator ions (Cr³⁺ and Tb³⁺) and the host lattice. The decay profile of a luminophore reveals the lifetime of its excited state, which is a sensitive parameter influenced by radiative and non-radiative relaxation pathways, including energy transfer to adjacent ions.

In chromium- and terbium-co-doped systems, particularly in garnet hosts like Yttrium Aluminum Garnet (YAG), the luminescence decay kinetics are often complex. For instance, studies on YAG co-doped with Cr³⁺ and Tb³⁺ reveal that the photoluminescence decay of Tb³⁺ ions does not follow a simple single exponential model. Instead, it exhibits a bi-exponential decay behavior. sci-hub.se This bi-exponential nature suggests the presence of at least two distinct mechanisms for the depopulation of the Tb³⁺ excited states. sci-hub.se One pathway is the intrinsic decay of the Tb³⁺ ion, while the other is often attributed to energy transfer from Tb³⁺ to Cr³⁺ ions. The efficiency of this energy transfer is evidenced by the systematic change in the decay curves and calculated lifetimes as the concentration of the co-dopant ions is varied. sci-hub.sesci-hub.se

Research has shown that in YAG:Tb³⁺ phosphors, the photoluminescence decay curves become steeper as the concentration of Tb³⁺ increases, indicating a shortening of the excited state lifetime due to concentration quenching. sci-hub.se When Cr³⁺ is introduced as a co-dopant, the decay kinetics of Tb³⁺ are further modified. An efficient energy transfer from Tb³⁺ to Cr³⁺ has been observed in YAG hosts, a phenomenon that is possible due to the overlap of Tb³⁺ emission bands with Cr³⁺ excitation bands. sci-hub.se This transfer adds another channel for the de-excitation of Tb³⁺, thereby affecting its luminescence lifetime.

Conversely, the introduction of small amounts of terbium can enhance the luminescence properties of chromium. In YAG:1%Cr³⁺,Tb³⁺ systems, co-doping with a low concentration of terbium strengthens the chromium emission. sci-hub.se This enhancement is thought to occur because at low Tb³⁺ concentrations, the distance between terbium ions is large, which hampers energy migration between them and reduces the likelihood of concentration quenching. sci-hub.se

The detailed analysis of these decay processes often involves fitting the experimental decay curves to mathematical models. For a bi-exponential decay, the intensity I(t) as a function of time (t) is described by the equation:

I(t) = A₁exp(-t/τ₁) + A₂exp(-t/τ₂)

Detailed research findings on the luminescence kinetics in YAG:1%Cr³⁺,x%Tb³⁺ are presented in the following data table. The measurements were taken by monitoring the Cr³⁺ emission at 688 nm under an excitation of 600 nm. sci-hub.se

Table 1: Calculated Photoluminescence (PL) decay times of YAG:1%Cr³⁺,Tb³⁺ (λex=600 nm, λem=688 nm). sci-hub.se
(Co)-doped YAG Sampleτ₁ (ms)τ₁ (%)τ₂ (ms)τ₂ (%)τ_average (ms)
YAG:1% Cr³⁺1.691000.0001.69
YAG:1%Cr³⁺, 0.1%Tb³⁺1.681000.0001.68
YAG:1%Cr³⁺, 1%Tb³⁺1.671000.0001.67
YAG:1%Cr³⁺, 5%Tb³⁺1.6699.30.290.71.65
YAG:1%Cr³⁺, 10%Tb³⁺1.6598.90.331.11.64
YAG:1%Cr³⁺, 15%Tb³⁺1.6498.60.351.41.62

The data indicate that the average lifetime of the Cr³⁺ emission at 688 nm slightly decreases as the concentration of Tb³⁺ increases. While the primary decay component (τ₁) remains dominant, a second, much faster decay component (τ₂) appears at higher Tb³⁺ concentrations, suggesting the introduction of new decay pathways or interactions.

In other host materials, the kinetics can vary. For example, in some terbium-doped metal-organic frameworks, the luminescence decay curves of the Tb³⁺ ⁵D₄ excited state can be fitted by a single exponential function. mdpi.com The lifetime in these systems is also observed to decrease with increasing Tb³⁺ concentration, which is attributed to a higher probability of energy transfer between closely located Tb³⁺ ions and quenching by impurities. mdpi.com The presence of chromium ions can act as an efficient quencher for Tb³⁺ photoluminescence, which would manifest as a significant shortening of the decay time. mdpi.comfrontiersin.org

The study of luminescence kinetics is, therefore, an indispensable tool for characterizing chromium- and terbium-containing compounds, enabling the optimization of their luminescent properties for applications such as phosphors for lighting and displays. researchgate.net

Magnetic Properties Research of Chromium and Terbium Containing Materials

Magnetization Studies

Magnetization studies are fundamental to understanding the magnetic nature of materials. In ferrites co-doped with terbium (Tb) and chromium (Cr), key magnetic parameters are substantially influenced by the concentration of these dopants.

Saturation magnetization (Ms), the maximum magnetic moment per unit volume or mass achievable in a magnetic field, and remanence (Mr), the magnetization remaining after the external magnetic field is removed, are critical parameters for magnetic materials.

In nickel ferrite (B1171679) (NiFe₂₋ₓTbₓO₄), doping with terbium also led to a decrease in saturation magnetization, from 44.5 emu/g for the undoped sample to 30.6 emu/g for the sample with x = 0.1. mdpi.com The remanence in this system also decreased with Tb³⁺ substitution. mdpi.com Conversely, some studies on terbium-substituted cobalt ferrite nanoparticles (CoFe₂₋ₓTbₓO₄) reported an increase in saturation magnetization with higher terbium content, attributing this to changes in cation distribution. ipme.ru

The effect of chromium alone has been studied in various ferrites. In copper ferrites (CuCrₓFe₂₋ₓO₄), saturation magnetization decreased from 24.1 to 18.3 emu/g as chromium content increased. chalcogen.ro A similar decrease was observed in lithium-zinc ekb.eg and nickel-copper ferrites scielo.org.mx upon Cr³⁺ substitution.

Magnetic Properties of Various Tb- and Cr-Doped Ferrites
Ferrite CompositionDopant ConcentrationSaturation Magnetization (Ms) (emu/g)Remanence (Mr) (emu/g)Source
Co₁₋ₓTbₓFe₂₋ᵧCrᵧO₄x=0.0, y=0.06213.38 semanticscholar.orginternationalrasd.org
Co₁₋ₓTbₓFe₂₋ᵧCrᵧO₄x=0.1, y=0.5518.29 semanticscholar.orginternationalrasd.org
NiFe₂₋ₓTbₓO₄x=0.044.519.8 mdpi.com
NiFe₂₋ₓTbₓO₄x=0.130.6- mdpi.com
CuCrₓFe₂₋ₓO₄x=0.024.1- chalcogen.ro
CuCrₓFe₂₋ₓO₄x=0.2518.3- chalcogen.ro

Coercivity (Hc), the measure of a magnetic material's resistance to demagnetization, is highly sensitive to factors like magnetocrystalline anisotropy, particle size, and microstrain. chalcogen.ro In Co₁₋ₓTbₓFe₂₋ᵧCrᵧO₄ ferrites, the coercivity initially decreased from 425 Oe to 364 Oe before increasing at higher dopant concentrations. semanticscholar.org The relatively low coercivity values suggest these co-doped materials exhibit soft magnetic behavior. semanticscholar.org

The substitution of terbium alone in cobalt ferrite nanoparticles has been shown to reduce the magnetocrystalline anisotropy, consequently altering the material from a hard to a soft magnetic phase. ipme.ru In nickel ferrites, Tb³⁺ doping also resulted in a decrease in coercivity from approximately 363 Oe to 102 Oe. mdpi.com

Coercivity of Various Tb- and Cr-Doped Ferrites
Ferrite CompositionDopant ConcentrationCoercivity (Hc) (Oe)Source
Co₁₋ₓTbₓFe₂₋ᵧCrᵧO₄x=0.0, y=0.0425 semanticscholar.org
Co₁₋ₓTbₓFe₂₋ᵧCrᵧO₄Intermediate doping364 semanticscholar.org
NiFe₂₋ₓTbₓO₄x=0.0363 mdpi.com
NiFe₂₋ₓTbₓO₄x=0.075102 mdpi.com
CuCrₓFe₂₋ₓO₄x=0.01010 chalcogen.ro
CuCrₓFe₂₋ₓO₄x=0.25474 chalcogen.ro

Saturation Magnetization and Remanence Evaluation in Ferrites

Magnetic Anisotropy and Exchange Interactions

Magnetic anisotropy and exchange interactions are the underlying physical phenomena that dictate the macroscopic magnetic properties of ferrites.

Magnetocrystalline anisotropy is an intrinsic property that defines the preferred orientation of magnetization within a crystal lattice. In cobalt ferrite, a hard magnetic material, high coercivity is a result of the significant magnetocrystalline anisotropy of Co²⁺ ions. semanticscholar.org The introduction of terbium cations can reduce this magnetocrystalline anisotropy, leading to a softer magnetic material. ipme.ru In Tb-doped nickel ferrite, the temperature-dependent magnetocrystalline anisotropy constant (K₁) was found to be highest for the x = 0.1 doped sample at a low temperature of 5 K. mdpi.com

Chromium substitution also plays a crucial role in modifying anisotropy. The decrease in coercivity in Cr-doped copper ferrites is directly attributed to a reduction in magnetocrystalline anisotropy, as chromium ferrite possesses a negative anisotropy constant. chalcogen.ro Similarly, in Co-Cr co-substituted magnesium ferrites, the first-order cubic anisotropy coefficient was found to be dependent on both temperature and the level of co-substitution. researchgate.net

The magnetic properties of spinel ferrites are governed by the superexchange interactions between magnetic ions located on the tetrahedral (A) and octahedral (B) crystallographic sites. semanticscholar.org The distribution of cations between these sites is a critical factor. researchgate.net

Magnetocrystalline Anisotropy in Doped Ferrites

Temperature-Dependent Magnetic Behavior

The magnetic properties of ferrites are strongly dependent on temperature. A key parameter is the Curie temperature (Tc), the critical point above which a material loses its spontaneous magnetization and becomes paramagnetic. wikipedia.org

In Tb-doped nickel ferrite (NiFe₂₋ₓTbₓO₄), the Curie temperature was observed to decrease from 938 K for the undoped sample to 899 K for the x = 0.1 doped sample. mdpi.com This reduction is due to the weakening of the Fe³⁺–O²⁻–Fe³⁺ superexchange interactions caused by the substitution of Fe³⁺ with Tb³⁺ ions. mdpi.com Similarly, in chromium-doped gadolinium iron garnets (Gd₃Fe₅₋ₓCrₓO₁₂), the Curie temperature decreased from 560 K to 523 K as the chromium content increased. aip.org

Studies on Co-Cr co-substituted magnesium ferrites (Mg₁₋ₓCoₓCrₓFe₂₋ₓO₄) across a temperature range of 100 K to 300 K showed that both saturation magnetization and the anisotropy coefficient increased as the temperature decreased for all substitution levels. researchgate.net This behavior is typical for ferrimagnetic materials, as thermal energy disrupts the alignment of magnetic moments. As temperature decreases, thermal agitation reduces, allowing for stronger alignment and thus higher magnetization. wikipedia.org The increase in magnetization at low temperatures can also be attributed to the freezing of surface spins, which align and contribute to the net magnetization. mdpi.com

Curie Temperature Determination in Magnetic Oxides

The Curie temperature (T_C) is a critical parameter in ferromagnetic and ferrimagnetic materials, marking the temperature at which the material transitions to a paramagnetic state. wikipedia.org Above this temperature, the spontaneous alignment of magnetic moments is disrupted by thermal energy. wikipedia.orgsupermagnete.de In chromium and terbium-containing magnetic oxides, the determination of T_C is crucial for understanding their magnetic behavior and potential applications.

For instance, in terbium-doped nickel ferrites (NiTbₓFe₂₋ₓO₄), the Curie temperature has been observed to decrease with increasing terbium substitution. For a substitution of x = 0.1, the Curie temperature was found to be 899 K, a reduction from the 938 K of pure nickel ferrite. researchgate.netmdpi.com This trend of decreasing T_C with the substitution of rare-earth elements like terbium has also been noted in other ferrite systems and is a key consideration for applications such as magneto-optical recording. mdpi.com

Terbium itself exhibits complex magnetic ordering with temperature. It is ferromagnetic at temperatures below 219 K, transitions to an antiferromagnetic state in its bulk form above this temperature, and remains antiferromagnetic on its surface above its bulk Néel Temperature of 230 K before becoming paramagnetic. wikipedia.org The Curie-Weiss law can be used to describe the magnetic susceptibility of paramagnetic materials above the Curie temperature. supermagnete.de

Here is a table of Curie temperatures for various magnetic materials:

MaterialChemical FormulaCurie Temp. (K)Curie Temp. (°C)Magnetism
CobaltCo13881115Ferromagnetic
IronFe1043770Ferromagnetic
Iron(III) oxideFe₂O₃948675Ferrimagnetic
Nickel iron oxideNiOFe₂O₃858585Ferrimagnetic
NickelNi627354Ferromagnetic
Chromium(IV) oxideCrO₂386113Ferromagnetic
Nickel Terbium Iron Oxide (x=0.1)NiTb₀.₁Fe₁.₉O₄899626Ferrimagnetic

This table is populated with data from multiple sources. supermagnete.deresearchgate.netmdpi.com

Antiferromagnetic Ordering in Chromium and Related Compounds

Antiferromagnetism is a type of magnetic ordering where adjacent magnetic moments align in opposite directions, resulting in a zero net magnetic moment at the macroscopic level. sigmaaldrich.com This phenomenon is prevalent in many chromium-containing compounds. The temperature at which this ordering disappears is known as the Néel temperature (T_N). sigmaaldrich.com

In the layered chromium oxide arsenides, such as Sr₂CrO₂Cr₂As₂, complex antiferromagnetic ordering is observed. The Cr³⁺ ions in the [Cr₂As₂]²⁻ layers order antiferromagnetically below 600 K, while the Cr²⁺ ions in the oxide layer order antiferromagnetically at a lower temperature of around 530 K. acs.org Similarly, in Sr₂CrO₃CrAs, the Cr²⁺ moments in the [CrAs]⁻ layers exhibit long-range antiferromagnetic ordering. acs.org

Chromium telluride compounds (Cr₁₊ₓTe₂) also display emergent antiferromagnetic (AFM) ordering. arxiv.orgresearchgate.net Specifically, in Cr₁.₂₅Te₂ (or Cr₅Te₈), AFM ordering is induced by the intercalation of chromium atoms. arxiv.orgresearchgate.net Interestingly, reducing the concentration of these intercalated chromium atoms can lead to an increase in the Néel temperature. arxiv.org In UCr₂Si₂C, neutron powder diffraction has revealed an unexpected antiferromagnetic ordering of the chromium substructure at temperatures above 300 K. nih.gov

The electronic structure of compounds like BaCr₂As₂ has been shown to have a metallic antiferromagnetic ground state, with a robust G-type antiferromagnetic structure ordering at a high Néel temperature of 580 K. aps.org

Here is a summary of Néel temperatures for some chromium compounds:

CompoundMagnetic Ion(s)Néel Temperature (T_N)
Sr₂CrO₂Cr₂As₂Cr³⁺~600 K
Sr₂CrO₂Cr₂As₂Cr²⁺530(10) K
UCr₂Si₂CCr> 300 K
BaCr₂As₂Cr580 K

This table is populated with data from multiple sources. acs.orgnih.govaps.org

Advanced Magnetic Characterization

Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) Measurements

Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometry are powerful techniques for characterizing the magnetic properties of materials. measurlabs.comnffa.eunumberanalytics.com

Vibrating Sample Magnetometry (VSM) operates by vibrating a sample in an external magnetic field. measurlabs.comphyslab.org This vibration induces a current in a set of pickup coils, which is proportional to the magnetic moment of the sample. measurlabs.commagnetism.eu VSM is used to measure properties like magnetic moment, coercivity, and hysteresis loops for a wide range of materials including ferromagnetic, paramagnetic, and antiferromagnetic substances. measurlabs.commeasurlabs.com It is known for its high accuracy and relatively fast measurement speed compared to other techniques. measurlabs.com For example, VSM has been used to study the magnetic properties of nano-crystalline CoMₓFe₂₋ₓO₄ (where M=Gd and Pr), revealing how coercivity and saturation magnetization change with substituent content. researchgate.net

Superconducting Quantum Interference Device (SQUID) magnetometry is renowned for its exceptional sensitivity, allowing for the detection of extremely small magnetic fields. numberanalytics.comqd-uki.co.uk A SQUID consists of a superconducting loop with one or more Josephson junctions. numberanalytics.com It can precisely measure magnetic moment versus applied magnetic field (hysteresis loops) and moment versus temperature, making it ideal for determining Curie, Néel, or blocking temperatures. nffa.eu SQUID magnetometers are crucial for studying materials with very weak magnetic signals, such as magnetic nanoparticles and thin films. qd-uki.co.uk For instance, SQUID measurements at 2 K have been used to confirm the ferromagnetic state in certain nanoparticles. researchgate.net The high sensitivity of SQUID magnetometry has been instrumental in studying novel materials like magnetocaloric materials and high-entropy alloys. qd-uki.co.uk

Both VSM and SQUID are used to investigate a variety of materials, including thin films, bulk materials, powders, and even liquids. measurlabs.comnffa.eumeasurlabs.com SQUID-VSM systems combine the high sensitivity of SQUID with the faster operation of VSM. measurlabs.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Tetravalent Terbium Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a vital tool for studying materials with unpaired electrons, providing insights into their electronic structure and local environment. The recent synthesis and isolation of molecular tetravalent terbium (Tb⁴⁺) complexes have opened new avenues for exploring the influence of oxidation state on the properties of lanthanide ions. acs.orgresearchgate.netnih.gov

Despite the theoretically isotropic ⁸S ground state of the 4f⁷ configuration in Tb⁴⁺, preliminary X-band EPR measurements on these complexes have revealed complex and broad spectra. acs.orgresearchgate.netnih.gov This complexity makes it difficult to determine key parameters like the zero-field splitting (ZFS) using conventional X-band EPR alone. acs.orgresearchgate.netnih.gov

To overcome these limitations, high-frequency and -field EPR (HFEPR) has been employed. acs.orgresearchgate.netnih.gov HFEPR studies on a novel valence series of 4f⁷ molecular complexes, including a tetravalent terbium complex with a weak-field imidophosphorane ligand system, have enabled the quantitative determination of ZFS values. acs.orgnih.gov These experimental studies, supported by crystallographic analysis and quantum-chemical calculations, help to assess the covalent interactions between the metal and ligands and understand how the oxidation state affects the splitting of the ground and excited states. acs.orgnih.gov

The isolation of a stable, four-coordinate tetravalent terbium complex, [Tb(NP(1,2-bis-tBu-diamidoethane)(NEt₂))₄], has been a significant achievement. lanl.govnih.gov Magnetic susceptibility and EPR studies on this complex have confirmed a 4f⁷ ground state with considerable zero-field splitting, demonstrating that tetravalent lanthanide ions can engage in covalent metal-ligand bonds. lanl.govnih.gov This finding is important for the potential use of these ions in magnetic applications, as the observed ZFS is intermediate between that of trivalent lanthanides and transition metals. nih.gov

Magnetic Susceptibility Measurements of Lanthanide Complexes

Magnetic susceptibility measurements provide crucial information about the magnetic properties of materials, including the nature of magnetic coupling between metal centers. In lanthanide complexes, particularly those containing terbium, these measurements are essential for understanding their behavior as single-molecule magnets (SMMs).

For example, in a series of isomorphous mononuclear complexes of Ln(III) ions with a tripodal oxazolidine (B1195125) nitroxyl (B88944) radical, [LnRad(NO₃)₃] (where Ln = Gd, Tb, Dy, Tm, Y), the terbium derivative displays frequency-dependent out-of-phase signals in zero field, which is indicative of SMM behavior. chemrxiv.org The analysis of magnetic susceptibility data for the gadolinium analogue revealed a strong antiferromagnetic coupling between the Gd³⁺ ion and the radical. chemrxiv.org

In binuclear heteroleptic triple-decker terbium(III) phthalocyaninate complexes, the temperature dependence of the molar magnetic susceptibility (χ_M T) provides insight into the magnetic interactions. mdpi.com For (Pc)Tb[(15C5)₄Pc]Tb(Pc), the χ_M T value at 300 K is approximately 23.3 emu K/mol, which is close to the theoretical value for two non-interacting Tb³⁺ ions (⁷F₆ ground state). mdpi.com As the temperature decreases, the χ_M T product increases, indicating ferromagnetic coupling between the Tb³⁺ ions, which is believed to be primarily dipolar in nature. mdpi.com

Similarly, in heteronuclear triple-decker complexes containing both a paramagnetic (like Tb³⁺ or Dy³⁺) and a diamagnetic (like Y³⁺) ion, magnetic susceptibility measurements have been used to detect and characterize the f-f interactions between the lanthanide ions. mdpi.com These interactions are crucial for the SMM behavior, with homonuclear di-terbium complexes showing slow magnetic relaxation even in a zero dc field, while heteronuclear complexes with one terbium ion act as field-induced SMMs. mdpi.com

The product of molar magnetic susceptibility and temperature (χ_M T) for various terbium complexes at room temperature is summarized below:

Complexχ_M T at Room Temperature (cm³ K mol⁻¹)
[Tb(NP(1,2-bis-tBu-diamidoethane)(NEt₂))₄] (Tb⁴⁺)8.55
[(Et₂O)K][Tb(NP(1,2-bis-tBu-diamidoethane)(NEt₂))₄] (Tb³⁺)14.2
(Pc)Tb[(15C5)₄Pc]Tb(Pc)~23.3 (emu K/mol)

This table is populated with data from multiple sources. mdpi.comchemrxiv.org

Studies of Cyano-bridged Terbium(III)-Chromium(III) Bimetallic Systems

Cyano-bridged bimetallic systems containing lanthanide(III) and transition metal(III) ions are of significant interest in the field of molecular magnetism due to their potential to exhibit long-range magnetic ordering and single-molecule magnet (SMM) behavior. The cyanide ligand is an effective mediator of magnetic exchange interactions between the metal centers.

A notable example is the one-dimensional (1D) cyano-bridged terbium(III)-chromium(III) complex, [Tb(H₂O)₂(DMF)₄{Cr(CN)₆}]·H₂O (DMF = dimethylformamide). rsc.org This compound consists of a zig-zag chain structure with alternating [Tb(H₂O)₂(DMF)₄]³⁺ and [Cr(CN)₆]³⁻ units. rsc.org Magnetic studies revealed that this complex exhibits long-range magnetic ordering with a critical temperature of about 5 K. rsc.org The introduction of the highly anisotropic terbium(III) ion is thought to contribute to this relatively high critical temperature among Ln³⁺-Cr³⁺ heterometallic complexes. rsc.org

The magnetic properties of these systems are highly dependent on their dimensionality. For instance, in related samarium(III)-chromium(III) systems, a 2D brick wall-like structure, [Sm(DMF)₂(H₂O)₃Cr(CN)₆]·H₂O, showed a magnetic phase transition below 4.2 K, whereas a 1D chain complex, [Sm(DMF)₄(H₂O)₂Cr(CN)₆]·H₂O, did not exhibit long-range magnetic ordering. acs.org

In other related cyano-bridged systems, such as those involving Dy³⁺ or Ho³⁺ with Cr³⁺ or Fe³⁺, the resulting complexes form square-wave chains. mdpi.com AC magnetic measurements on these compounds have shown that the DyCr and DyFe complexes behave as field-induced single-molecule magnets. mdpi.com The magnetic interactions in these systems are generally found to be weakly antiferromagnetic between the 3d and 4f metal ions. mdpi.com

The investigation of these bimetallic assemblies provides a pathway to designing molecule-based magnets with tunable magnetic properties by carefully selecting the lanthanide and transition metal ions. dntb.gov.uanih.gov

Theoretical and Computational Investigations of Chromium and Terbium Containing Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of compounds containing transition metals and lanthanides. mdpi.comresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for complex systems. For chromium- and terbium-containing materials, DFT is used to model ground-state geometries, electronic structures, and bonding characteristics. researchgate.netoaepublish.com In spin-polarized calculations, which are necessary for these magnetic metals, systems with onsite Coulomb repulsion parameters (Ueff) have been used to correctly describe the electronic structure of both Tb-4f and Cr-3d states.

The nature of chemical bonding in lanthanide complexes has long been a subject of investigation. Traditionally viewed as highly ionic due to the core-like nature of the 4f orbitals, modern experimental and computational studies have revealed a more nuanced picture. aps.org While the bonding is indeed predominantly ionic, covalent contributions are significant and dictate the complexes' properties. aip.org DFT calculations, often combined with methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM), are employed to quantify this covalency. researchgate.netaip.orgresearchgate.net

Studies on various lanthanide complexes show that covalency primarily arises from the mixing of ligand orbitals with the lanthanide 5d orbitals. aps.org The 4f orbitals participate to a much lesser extent in covalent bonding in trivalent lanthanides, though their involvement can increase in higher oxidation states. DFT calculations on terbium(III) complexes, for instance, have been used to analyze structures and determine stability constants, which are inherently linked to the nature of the Tb-ligand bonds. mdpi.com In terbium oxides, DFT combined with the Hubbard U parameter (DFT+U) has been used to describe the electronic structure, showing that Tb 4f states lie deep below the Fermi level while bands near the Fermi level are dominated by O 2p and Tb 5d states. researchgate.net

Table 1: Selected DFT-Calculated Properties for Terbium and Chromium Compounds This table presents a selection of parameters for representative compounds as determined by Density Functional Theory calculations in various studies. This data illustrates the application of DFT in characterizing the electronic and structural properties of such materials.

Compound/SystemCalculated PropertyValueComputational MethodSource
TbO DimerDissociation Energy7.95 eVDFT aip.org
TbO DimerBond Length1.85 ÅDFT aip.org
[Tb(DPA)(H₂O)₈]⁺Stability Constant AnalysisOrder: -NH₂ > -OH > -H > -FDFT (B3LYP, M06) mdpi.com
Cr(IV) Aryl ComplexSinglet-Triplet Gap (ΔET-S)~1.17 eVHMC-PDFT jlu.edu.cn
1T-CrSe₂Magnetic Moment (on Cr)2.84 μBLSW (Spin-Polarized)

Both chromium and terbium are known for their interesting magnetic properties. Chromium in its bulk form and in many compounds exhibits complex antiferromagnetic ordering. researchgate.net Terbium, a heavy lanthanide, possesses a very large magnetic moment arising from its partially filled 4f shell. The coupling between these moments in a mixed Cr-Tb system can lead to complex magnetic phenomena.

Computational methods, particularly spin-polarized DFT, are indispensable for predicting the magnetic ground state of such materials. By calculating the total energies for different possible magnetic orderings—such as ferromagnetic (where Cr and Tb moments align parallel) and various antiferromagnetic configurations (where moments align antiparallel)—researchers can determine the most stable magnetic structure.

For example, studies on Cr(IV) organometallic complexes have used multiconfigurational methods and DFT to compute singlet-triplet gaps and zero-field splitting (ZFS) parameters, which are crucial for applications like molecular qubits. jlu.edu.cnsmu.eduperiodictable.com In Tb-containing intermetallics, such as Gd₀.₄Tb₀.₆(Co₁₋ₓNiₓ)₂, mean-field theory and DFT calculations have been used to determine the exchange integrals (e.g., JR-T, JT-T) that describe the strength and nature of the magnetic coupling between rare-earth (R) and transition metal (T) atoms. rsc.org These studies found that the R-T coupling is antiparallel. rsc.org In a Cr-Tb system, similar calculations would predict whether the coupling between the localized Tb 4f moments and the more itinerant Cr 3d moments is ferromagnetic or antiferromagnetic, a key parameter that governs the bulk magnetic properties.

Electronic Structure and Covalency Analysis in Lanthanide Complexes

Modeling of Energy Transfer Processes

The interaction between chromium and terbium ions is of great interest for optical applications, particularly in the field of phosphors and luminescent materials. Terbium(III) is well-known for its bright green emission, which originates from ⁵D₄ → ⁷Fₙ transitions. This emission can often be sensitized through an "antenna effect," where a nearby chromophore (like an organic ligand or another metal ion) absorbs energy and transfers it non-radiatively to the Tb³⁺ ion. ue.wroc.pl

Chromium(III) ions can also be luminescent, typically in the red or near-infrared (NIR) region, and can act as either a sensitizer (B1316253) or an activator in energy transfer (ET) processes. Computational modeling is essential for understanding and predicting the efficiency of ET between Cr and Tb centers. The primary mechanisms for non-radiative ET are the Dexter mechanism (requiring wave-function overlap, dominant at short distances) and the Förster mechanism (based on dipole-dipole coupling, active over longer distances). oaepublish.comue.wroc.pl

Theoretical models, often relying on DFT and its time-dependent extension (TD-DFT), can calculate the key parameters governing ET. smu.edursc.org This includes:

Calculating Excited State Energies: Determining the energy of the donor's excited state (e.g., a Cr³⁺ excited state or a ligand triplet state) and the acceptor's absorbing state (e.g., the Tb³⁺ ⁵D₄ level). Efficient ET requires the donor's energy to be slightly higher than the acceptor's. rsc.org

Spectral Overlap: Calculating the overlap between the donor's emission spectrum and the acceptor's absorption spectrum, a key parameter in Förster theory. oaepublish.com

Electronic Couplings: Quantifying the electronic interaction between the donor and acceptor, which is crucial for calculating transfer rates. researcher.life

Studies on Cr³⁺-Yb³⁺ pairs have shown that Cr³⁺ can effectively sensitize the NIR emission of Yb³⁺, indicating that similar sensitization of other lanthanides is plausible. oaepublish.com Research on YAG (Yttrium Aluminum Garnet) co-doped with Tb³⁺ and Cr³⁺ has shown a dramatic decrease in the luminescence lifetime of Tb³⁺, providing direct evidence of energy transfer occurring from terbium to chromium. Conversely, terbium complexes are used as luminescent probes where quenching by ions like chromate (B82759) (CrO₄²⁻) is the sensing mechanism. researchgate.net Theoretical modeling can clarify the direction and efficiency of energy flow, guiding the design of Cr-Tb materials with tailored luminescent properties. oaepublish.comresearcher.life

Table 2: Key Concepts in Modeling Lanthanide Energy Transfer This table outlines the primary theoretical concepts and computational tasks involved in the simulation of energy transfer processes in lanthanide complexes, such as those containing terbium.

Concept/ParameterDescriptionRelevance to Cr-Tb SystemsSource
Antenna EffectA process where a chromophore absorbs light and transfers the energy to a lanthanide ion, which then luminesces.Cr³⁺ or an organic ligand could act as an antenna to sensitize Tb³⁺ emission. ue.wroc.pl
Triplet State Energy (T₁)The energy of the lowest triplet excited state of the antenna ligand. Must be appropriately positioned above the Tb³⁺ accepting level for efficient transfer.DFT is used to calculate T₁ to predict if a ligand can effectively sensitize Tb³⁺. rsc.org
Dexter TransferA short-range energy transfer mechanism based on electron exchange, requiring orbital overlap.Relevant for calculating transfer rates where Cr³⁺ and Tb³⁺ ions are in close proximity. ue.wroc.pl
Förster TransferA long-range energy transfer mechanism based on dipole-dipole coupling. Depends on spectral overlap.Can model energy transfer over larger distances in a Cr-Tb doped solid-state matrix. oaepublish.com
Quantum Yield (Φ)The ratio of photons emitted to photons absorbed. A measure of luminescence efficiency.Theoretical calculations aim to predict how Cr-Tb interactions will affect the quantum yield of Tb³⁺ emission. rsc.org

Simulations for Electrical Properties (e.g., Empirical Variable Range Hopping Model)

The electrical properties of materials containing transition metals and rare earths are complex, often falling between metallic and insulating behavior. In many chromium and terbium oxides or nitrides, which are not fully metallic, electrical conduction does not occur via free electrons in a band. Instead, it proceeds through charge carriers (electrons or holes) hopping between localized states. aip.orgresearchgate.net

The Empirical Variable Range Hopping (VRH) model is frequently used to describe this type of conductivity. aps.orgaip.orgresearchgate.net This model predicts the temperature dependence of conductivity (σ) as σ = σ₀exp[-(T₀/T)ᵖ], where the exponent p depends on the dimensionality of the system and the nature of the density of states (DOS) near the Fermi level.

Mott VRH: Assumes a constant DOS near the Fermi level. The exponent p is typically 1/4 in three dimensions. This mechanism has been observed in materials like GdCrO₃. researchgate.net

Efros-Shklovskii (ES) VRH: Accounts for long-range Coulomb interactions, which create a "Coulomb gap" (a soft gap) in the DOS at the Fermi level. The exponent p is typically 1/2. aip.org

Theoretical simulations and analysis of experimental data for chromium compounds, such as epitaxial CrN films and amorphous Si₁₋ₓCrₓ alloys, have shown that their low-temperature transport properties are well-described by the VRH mechanism. aps.orgaip.orgresearchgate.net These studies often observe a crossover from Mott VRH at higher temperatures to ES VRH at lower temperatures. aps.orgresearchgate.net

Terbium oxides are known to be p-type semiconductors, and like other related oxides, they can exhibit mixed ionic-electronic conductivity, where charge transport involves both electrons (or holes) and oxygen ions. researchgate.netresearchgate.net The electrical resistivity of elemental terbium shows distinct anomalies related to its magnetic phase transitions. aps.org

For a mixed chromium-terbium oxide, one would expect a complex conduction landscape. Simulations would likely model the system as a disordered semiconductor where charge carriers hop between localized states associated with Cr and Tb ions in various oxidation states (e.g., Cr³⁺/Cr⁴⁺, Tb³⁺/Tb⁴⁺). The VRH model would be a primary tool for interpreting and predicting the temperature-dependent conductivity of such a material.

Table 3: Electrical Properties and Conduction Models for Chromium and Terbium Materials A summary of experimentally observed electrical properties and the theoretical models used to describe them for various materials containing chromium or terbium.

MaterialProperty/ObservationApplicable ModelSource
Amorphous Si₁₋ₓCrₓConductivity follows exp[-(T₀/T)¹/²]Efros-Shklovskii VRH aip.org
Epitaxial CrN(001)Crossover from Mott to ES VRH at ~30 KVariable Range Hopping (VRH) aps.orgresearchgate.net
GdCrO₃Electrical conduction mechanismMott VRH researchgate.net
Terbium (elemental)Electrical Resistivity: 8.3 x 10⁻⁷ Ω·m(Experimental Value) periodictable.com
La₁₋ₓTbₓNbO₄₊δMixed oxygen ion and electron hole conductivityDefect Chemistry Models mdpi.com
Terbium OxidesPotential for mixed ionic-electronic conductivitySemiconductor Models researchgate.netresearchgate.net

Research on Advanced Materials Applications Involving Chromium and Terbium

Phosphor-Based Technologies

The synergy between chromium and terbium ions in host crystal lattices has led to the development of novel phosphors with enhanced performance for solid-state lighting and laser systems.

Development of Phosphors for Light Emitting Diodes (LEDs) and Solid-State Lighting

Terbium is a critical rare earth element known for its role in producing green phosphors, which are essential for creating the white light in fluorescent lamps and LEDs. samaterials.comsfa-oxford.com When incorporated into a host material, terbium compounds emit a vibrant green light under excitation. sfa-oxford.com The combination of terbium "green" phosphors with blue and red phosphors from other elements, like europium, allows for the production of high-efficiency trichromatic white light. sfa-oxford.com

Research has explored co-doping host materials like yttrium aluminum garnet (Y₃Al₅O₁₂) (YAG) with both terbium (Tb³⁺) and chromium (Cr³⁺). In these systems, energy transfer from terbium to chromium can occur. sci-hub.se This co-doping strategy allows for the excitation of chromium ions via a 273 nm wavelength, which is not typical for chromium-only doped materials that are usually excited at 430 or 600 nm. sci-hub.se The resulting YAG:Cr³⁺,Tb³⁺ compounds are considered highly promising phosphors for solid-state lighting, demonstrating an external quantum efficiency (EQE) of up to 98%. sci-hub.se This high efficiency and the potential for a wide emission band make these co-doped materials strong candidates for advanced lighting applications. sci-hub.se

YAG:Cr³⁺,Tb³⁺ Phosphor Performance

Property Finding Source
Host Material Yttrium Aluminum Garnet (Y₃Al₅O₁₂) sci-hub.se
Dopants Terbium (Tb³⁺), Chromium (Cr³⁺) sci-hub.se
Key Mechanism Energy transfer from Tb³⁺ to Cr³⁺ sci-hub.se
Excitation Wavelength Enables Cr³⁺ excitation at 273 nm sci-hub.se
External Quantum Efficiency (EQE) Up to 98% sci-hub.se

Applications in Solid-State Laser Active Media

Chromium-doped crystals are well-established as gain media for tunable solid-state lasers. Materials such as chromium-doped chrysoberyl (B1170025) (alexandrite), LiCaAlF₆ (LiCAF), and LiSrAlF₆ (LiSAF) are known for their broad emission ranges. halide-crylink.com For instance, Cr:LiCAF and Cr:LiSAF have tunable laser activity in the 720–840 nm and 780–1010 nm regions, respectively. halide-crylink.com Similarly, Cr:YAG is a high-efficiency laser material used in medical, military, and meteorological applications. samaterials.com

Terbium also plays a role in laser technology, often used as a dopant to create laser light for precision applications. samaterials.comsfa-oxford.com The interaction between chromium and terbium in a shared host matrix offers potential for new laser materials. In YAG co-doped with Cr³⁺ and Tb³⁺, the energy transfer mechanism not only benefits phosphor applications but could also be harnessed for laser systems. sci-hub.se While many commercial tunable solid-state lasers rely on chromium (Cr³⁺ or Cr⁴⁺) or titanium (Ti³⁺) doped crystals, the investigation into co-doping with lanthanides like terbium opens pathways for novel laser devices. halide-crylink.commdpi.comresearchgate.net

Examples of Chromium-Doped Laser Host Materials

Material Dopant Emission/Tuning Range Source
Alexandrite (BeAl₂O₄) Cr³⁺ 701–818 nm halide-crylink.com
LiCaAlF₆ (LiCAF) Cr³⁺ 720–840 nm halide-crylink.com
LiSrAlF₆ (LiSAF) Cr³⁺ 780–1010 nm halide-crylink.com
Y₃Al₅O₁₂ (YAG) Cr⁴⁺ 1.1–1.6 µm mdpi.com

Luminescent Sensing Platforms

The characteristic green luminescence of terbium-based compounds can be effectively quenched by the presence of certain analytes, including chromium ions. This phenomenon forms the basis for highly selective and sensitive luminescent sensors.

Selective Luminescent Detection of Chromium Ions (Cr(III), Cr(VI))

Researchers have successfully developed various terbium-based materials, particularly metal-organic frameworks (MOFs) and coordination polymers, for the detection of chromium ions in aqueous solutions. acs.orgresearchgate.net These sensors typically operate on a "turn-off" mechanism, where the strong green fluorescence of the terbium compound is diminished or entirely quenched upon interaction with chromium ions like chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻). acs.orgacs.org

For example, a stable 2D terbium oxalatophosphonate demonstrates high selectivity and sensitivity for CrO₄²⁻ and Cr₂O₇²⁻ anions. acs.org The quenching mechanism is primarily attributed to the competitive absorption of excitation energy between the terbium compound and the chromium anions. acs.org Another study reported a terbium(III) complex, Tb(SSA)₄, that acts as a visual probe for CrO₄²⁻ with a very low detection limit of 2.8 x 10⁻⁸ M. researchgate.net Similarly, coordination polymers co-doped with terbium and yttrium have shown a significant quenching effect in the presence of Cr³⁺ ions. rsc.org This high sensitivity and selectivity make these materials valuable for detecting toxic chromium species.

Terbium-Based Sensors for Chromium Ion Detection

Sensor Material Target Analyte Detection Mechanism Detection Limit Source
[Tb₂(H₃L)(C₂O₄)₃(H₂O)₄]·2H₂O CrO₄²⁻, Cr₂O₇²⁻ Luminescence Quenching Not Specified acs.org
Tb(SSA)₄ CrO₄²⁻ Luminescence Quenching 2.8 x 10⁻⁸ M researchgate.net

Multiresponsive Luminescent Probes for Anions and Organic Molecules

The sensing capabilities of terbium-based frameworks extend beyond just chromium ions. These materials can be designed as multiresponsive probes capable of detecting a variety of different chemical species. acs.org A terbium oxalatophosphonate, for instance, not only detects chromate and dichromate anions but also senses the amino acid tryptophan in aqueous solutions through the same luminescence quenching effect. acs.orgresearcher.lifenih.gov The sensing results can often be distinguished by the naked eye under UV light, providing a simple and rapid detection method. acs.org

This multiresponsive nature is a significant advantage, allowing a single material to be used for detecting different types of pollutants or molecules. acs.org While some frameworks are designed for specific targets, the development of probes that can react to both inorganic anions (like chromate) and organic molecules (like tryptophan or nitroaromatics) highlights the versatility of terbium-based luminescent sensors. acs.orgscispace.com

Environmental Monitoring Applications

The development of robust, selective, and sensitive luminescent sensors for chromium has direct applications in environmental monitoring. researchgate.net Chromium, particularly hexavalent chromium (Cr(VI)), is a significant environmental pollutant and health concern. The ability of terbium-based sensors to operate effectively in aqueous solutions makes them suitable for testing water quality. researchgate.net

Terbium-based MOFs have been demonstrated to detect toxic substances with high sensitivity, and their stability in water makes them practical for real-world applications. researchgate.net Research is ongoing to develop these materials for the effective remediation and real-time monitoring of Cr(VI) pollution. researchgate.net The use of these advanced materials can help in ensuring water safety and monitoring industrial effluent to prevent environmental contamination. mdpi.com

Magnetic Materials Research

Research into advanced materials combining chromium and terbium has led to significant developments in magnetic materials, targeting applications from high-density data storage to specialized actuators.

Materials for High-Density Magnetic Recording and Data Storage Devices

The modification of spinel ferrites through co-doping with terbium (Tb) and chromium (Cr) is a key area of research for developing next-generation high-density magnetic recording and data storage media. Cobalt ferrite (B1171679), in particular, is noted as a hard magnetic material with large coercivity and moderate saturation magnetization, which are prerequisites for these applications. semanticscholar.org The introduction of Tb-Cr cations into the ferrite structure allows for the fine-tuning of its magnetic and dielectric properties. researchgate.net

In one study, cobalt ferrites with the composition Co₁₋ₓTbₓFe₂₋ᵧCrᵧO₄ were synthesized and analyzed. The research found that as the concentration of terbium and chromium dopants increased, key magnetic parameters were altered. Saturation magnetization (Ms) was observed to decrease from 62 emu/g to 51 emu/g, while remanence (Mr) also decreased from 13.38 emu/g to 8.29 emu/g. semanticscholar.org The coercivity (Hc) was found to be in the range of 364 Oe to 425 Oe. semanticscholar.org The low coercivity values suggest these materials are potential candidates for high-density data storage applications. semanticscholar.org Similarly, research on Co₀.₃Cu₀.₇Fe₂₋ₓCrₓO₄ nano-ferrites indicates their potential use in high-density data storage systems and magnetic recording devices. researchgate.net

Table 1: Magnetic Properties of Tb-Cr Co-Doped Cobalt Ferrites This table is generated based on data from a study on Co₁₋ₓTbₓFe₂₋ᵧCrᵧO₄ ferrites.

PropertyObserved RangeSignificance for Data Storage
Saturation Magnetization (Ms)51 emu/g - 62 emu/gAffects the signal strength of the stored bit.
Remanence (Mr)8.29 emu/g - 13.38 emu/gThe residual magnetism after removing an external field.
Coercivity (Hc)364 Oe - 425 OeThe resistance to demagnetization; lower values are suitable for high-density recording.

Development of Microwave Devices

The unique dielectric and magnetic properties of terbium- and chromium-doped ferrites make them suitable for high-frequency applications, including microwave devices. researchgate.netresearchgate.net Research has shown that doping can significantly alter these properties. For instance, studies on terbium-doped nickel ferrite (NFO) nanoparticles show they exhibit high values of dielectric constant at room temperature. researchgate.net

Furthermore, investigations into BaMg₂TbₓFe₁₆₋ₓO₂₇ hexaferrites, synthesized via the sol-gel auto combustion method, revealed their potential for microwave applications. The study, which examined the materials in a frequency range of 1 GHz to 6 GHz, found that the dielectric constant, dielectric loss, and AC conductivity increased with frequency. researchgate.net These characteristics suggest the material could be used in microwave frequency attenuating devices. researchgate.net Research on M-type barium ferrites doped with rare earths like terbium also aims to improve their microwave absorption performance for use in the high-frequency range. colab.ws Experimental work on pure terbium has also been conducted to understand its microwave absorption characteristics at frequencies around 10 GHz. aps.org

Magnetomechanical Actuators (e.g., Terfenol-D research for magnetostriction)

Terbium is a critical component in the magnetostrictive alloy Terfenol-D. edge-techind.comwikipedia.org This alloy, which typically consists of terbium, dysprosium, and iron, is renowned for having the highest magnetostriction of any known alloy, meaning it changes its shape and size more than any other material when exposed to a magnetic field. wikipedia.orgsfa-oxford.comscispace.com This property makes it exceptionally valuable for applications requiring precise mechanical movement and sensing. sfa-oxford.com

The name Terfenol-D is derived from its components and origin: Ter bium, Fe (iron), and the N aval O rdnance L aboratory (NOL) where it was developed, with the "-D" representing D ysprosium. scispace.comnipne.ro Its primary application is in the manufacturing of magnetomechanical devices, including:

Actuators: Devices that convert energy into motion. Terfenol-D is used in precision-controlled motors and electro-hydraulic actuators. sfa-oxford.comscispace.comnipne.ro

Naval Sonar Systems: Its properties enhance underwater navigation and detection, allowing transducers to operate at greater depths with minimal signal loss. wikipedia.orgsfa-oxford.com

Sensors: It can be used to detect motion, force, and magnetic fields through the Villari effect, where a change in magnetization is caused by applied mechanical stress. scispace.comnipne.ro

Transducers: The first commercial application was in the SoundBug device, which turns surfaces into speakers by generating sound through magnetostrictive vibrations. sfa-oxford.com

Catalytic Applications

Chromium-Containing Spinel Nanoparticles in Oxidation Reactions

Chromium-containing spinel nanoparticles, with the general formula MCr₂O₄ (where M is a divalent metal such as Co, Mn, Fe, Mg, Cu, or Ni), have emerged as a promising class of heterogeneous catalysts for various oxidation reactions. researchgate.netias.ac.in Their catalytic activity is influenced by the nature of the divalent metal, the nanoparticle size, and the presence of different chromium oxidation states (Cr³⁺/Cr⁶⁺) on the surface. researchgate.netnih.gov

These spinel catalysts have shown high activity and selectivity in several key reactions:

CO Oxidation: Gold nanoparticles supported on chromium spinels (Au/MᴵᴵCr₂O₄) are effective for the oxidation of carbon monoxide, with some catalysts achieving 100% CO conversion at temperatures as low as 50°C. researchgate.net The activity increases with the reducibility of the spinel support. researchgate.net

Combustion of Chlorinated Organic Pollutants: Spinel-type cobalt chromite (CoCr₂O₄) has proven to be a highly active and selective catalyst for the total oxidation of trichloroethylene (B50587) (TCE). nih.govacs.org It demonstrates higher CO₂ selectivity compared to traditional alumina-supported chromia catalysts. nih.govacs.org The abundance of Cr³⁺ species contributes to this higher selectivity. acs.org

Knoevenagel Condensation: Nickel chromite spinel (NiCr₂O₄) has been identified as an efficient and reusable heterogeneous catalyst for Knoevenagel condensation reactions under solvent-free, room-temperature conditions. ias.ac.in

Hydrogen Peroxide Decomposition: The catalytic activity of MgCr₂O₄ nanoparticles in the decomposition of hydrogen peroxide was found to be highest when the nanoparticle size was smaller than 16 nm, which is attributed to an increased amount of chromium on the particle surface. mdpi.com

Table 2: Performance of Chromium Spinels in CO Oxidation This table summarizes findings from research on Au/MᴵᴵCr₂O₄ catalysts.

Spinel Support (M in MCr₂O₄)Key Finding
Cobalt (Co)Achieved 100% CO conversion at 50°C. researchgate.net
Manganese (Mn)Activity is dependent on the reducibility of the support. researchgate.net
Iron (Fe)Activity increases with the increasing potential of the Mᴵᴵ/Mᴵᴵᴵ redox couple. researchgate.net
Magnesium (Mg)Used as a support for Au nanoparticles in CO oxidation. researchgate.net
Copper (Cu)Investigated as a promising support for gold catalysts in CO oxidation. researchgate.net

Optical Devices and Systems Research

The distinct optical properties of terbium and chromium ions have led to their investigation in advanced materials for optical devices, such as solid-state lasers and phosphors for light-emitting diodes (LEDs). Research has focused on doping host materials like yttrium aluminum garnet (Y₃Al₅O₁₂ or YAG) with these ions to create materials with specific luminescent properties.

In one area of study, terbium and chromium were co-doped into YAG to create phosphors. Inorganic phosphors are typically composed of an inert host lattice (like YAG) and an optically active activator, such as Cr³⁺ or Tb³⁺ ions. Such materials are crucial for technologies like white LEDs (wLEDs), where phosphors are used to convert blue light from a primary LED into a broad spectrum that appears white.

The interaction between terbium and chromium is also a subject of research. In studies of terbium-based metal-organic frameworks (MOFs), which are investigated for their bright green light emission, it has been noted that heavy metal ions, including chromium, can efficiently quench the photoluminescence of the Tb³⁺ compounds. mdpi.com This indicates that terbium-based compounds could be developed into luminescent turn-off sensors for detecting chromium ions. mdpi.com Terbium is also used to enhance the performance of specialty glasses for advanced optical devices and high-powered laser systems. sfa-oxford.com

Development of Optical Isolators using Terbium-Doped Garnets

The development of advanced laser systems necessitates the use of optical isolators to protect the laser source from back-reflected light. Terbium-doped garnets are paramount materials for these devices due to their exceptional magneto-optical properties. wikipedia.orgresearchgate.net The primary characteristic that makes them suitable is a high Verdet constant, which describes the magnitude of the Faraday effect—the rotation of the plane of polarization of light induced by a magnetic field. wikipedia.org

Terbium Gallium Garnet (TGG) , with the chemical formula Tb₃Ga₅O₁₂, is a widely used Faraday rotator material known for its excellent transparency and high resistance to laser damage. wikipedia.org It is a key component in optical isolators for laser systems, optical circulators, modulators, and various sensors. wikipedia.orgattelements.com The Verdet constant of TGG is wavelength-dependent, being significantly higher at shorter wavelengths. For instance, at 632 nm, the Verdet constant is reported as -131 rad/(T·m), while it decreases to -38 to -40 rad/(T·m) at 1064 nm. wikipedia.orgattelements.comoptica.org TGG also exhibits high thermal conductivity (7.4 Wm⁻¹K⁻¹) and a low optical loss (< 0.1%/cm), making it suitable for high-power laser applications. attelements.com

To enhance performance and enable miniaturization, researchers have explored other terbium-doped garnets. Terbium Scandium Aluminum Garnet (TSAG) , or Tb₃Sc₂Al₃O₁₂, has emerged as a superior alternative to TGG for next-generation optical isolators. heegermaterials.comsamaterials.com TSAG boasts a Verdet constant approximately 20% higher than that of TGG, measured at 48 rad/T/m at 1064 nm. heegermaterials.comsamaterials.com It also features lower absorption (<2500 ppm/cm at 1064nm) and reduced thermally-induced birefringence, which are critical for high-power laser systems. heegermaterials.comsamaterials.com These properties allow for the construction of more compact and efficient optical isolators. heegermaterials.com Similarly, Terbium Aluminum Garnet (TAG) ceramics are also considered leading candidates for ultra-high power laser isolators due to their high Verdet constant, low absorption coefficient, and high thermal conductivity. optica.org

The table below summarizes and compares the key properties of prominent terbium-doped garnets used in optical isolators.

MaterialChemical FormulaVerdet Constant (at 1064 nm)Key Advantages
Terbium Gallium Garnet (TGG) Tb₃Ga₅O₁₂-35 to -40 rad/T/m wikipedia.orgattelements.comoptica.orgHigh laser damage threshold, excellent transparency, high thermal conductivity. wikipedia.orgattelements.com
Terbium Scandium Aluminum Garnet (TSAG) Tb₃Sc₂Al₃O₁₂48 rad/T/m heegermaterials.comsamaterials.com~20% higher Verdet constant than TGG, lower absorption, enables miniaturization. heegermaterials.comsamaterials.com
Terbium Aluminum Garnet (TAG) Tb₃Al₅O₁₂HighHigh Verdet constant, low absorption, suitable for ultra-high power lasers. optica.org
Terbium Iron Garnet (TIG) Tb₃Fe₅O₁₂+500°/cm (at 1550 nm) acs.orgCan be integrated directly on Si and quartz substrates without seed layers. acs.org

Table 1: Comparison of Terbium-Doped Garnets for Optical Isolators

Further research has also investigated Terbium Iron Garnet (TIG) films, which can be integrated directly onto silicon and quartz substrates, offering new design possibilities for waveguide isolators. acs.org

Research on Compact Light Sources

Chromium (Cr³⁺) and Terbium (Tb³⁺) ions are utilized as dopants in host materials like yttrium aluminum garnet (YAG) to create phosphors for advanced lighting applications, including compact light sources such as light-emitting diodes (LEDs). researchgate.netsci-hub.se The combination of these ions allows for the tuning of luminescent properties to achieve desired spectral characteristics. sci-hub.se

Research into Cr³⁺ and Tb³⁺ co-doped YAG (Y₃Al₅O₁₂) has demonstrated efficient energy transfer between the two ions. researchgate.netsci-hub.se In these systems, Tb³⁺ ions can absorb energy and transfer it to Cr³⁺ ions, which then emit light. researchgate.net This process strengthens the emission from Cr³⁺. sci-hub.se The emission of Tb³⁺ typically occurs in the green spectral region (around 545 nm), while Cr³⁺ emits in the red to far-red range (700-760 nm). sci-hub.seresearchgate.net By adjusting the concentration of each dopant, the emission color of the resulting phosphor can be controlled. researchgate.net

A key finding is that co-doping YAG:Cr³⁺ with Tb³⁺ expands the excitation range for the Cr³⁺ emission. sci-hub.se Studies have focused on optimizing the dopant concentrations to maximize quantum efficiency. For instance, in one study, the optimal Tb³⁺ co-doping concentration in YAG:1%Cr³⁺ was found to be 15%, resulting in an external quantum efficiency (EQE) of over 98% when excited at 273 nm. sci-hub.seresearchgate.net This high efficiency is crucial for developing bright and energy-saving compact light sources. sci-hub.se

The development of these phosphors is significant for applications beyond general lighting, such as in agricultural lamps where specific red and blue light wavelengths are needed to promote plant growth. sci-hub.se

Host MaterialDopantsKey Research FindingPotential Application
Yttrium Aluminum Garnet (YAG) Cr³⁺, Tb³⁺Efficient energy transfer from Tb³⁺ to Cr³⁺ strengthens Cr³⁺ emission. researchgate.netsci-hub.seCompact light sources (LEDs), agricultural lighting. sci-hub.se
Yttrium Aluminum Garnet (YAG) Cr³⁺, Tb³⁺Optimal Tb³⁺ co-doping (15% in YAG:1%Cr³⁺) yields >98% external quantum efficiency. sci-hub.seresearchgate.netHigh-efficiency solid-state lighting.

Table 2: Research Findings on Cr³⁺ and Tb³⁺ Co-doped Phosphors for Light Sources

Environmental Remediation Strategies

Adsorption Removal of Hexavalent Chromium by Terbium-Coordinating Nanofibers

The removal of highly toxic hexavalent chromium (Cr(VI)) from wastewater is a critical environmental challenge. researchgate.net A promising strategy involves the use of advanced adsorbent materials. Researchers have developed functional nanofiber membranes that incorporate terbium (Tb³⁺) to achieve both efficient adsorption and fluorescent detection of Cr(VI). researchgate.netresearchgate.net

These materials are fabricated by electrospinning a mixed solution containing a synthesized polymer and a terbium salt. researchgate.net The resulting nanofiber membranes possess pendent carboxyl and amidoxime (B1450833) groups that can coordinate with Tb³⁺ ions. researchgate.netresearchgate.net This structure provides a high surface area and numerous active sites for capturing Cr(VI) ions from aqueous solutions. researchgate.netrsc.org The adsorption process is often highly pH-dependent, with optimal removal occurring under acidic conditions. rsc.org

One study demonstrated that an optimized terbium-coordinating nanofiber membrane exhibited a maximum Cr(VI) adsorption capacity of 278.2 mg/g. researchgate.net The adsorption mechanism was found to follow the Langmuir isotherm model, and the kinetics fit the pseudo-second-order model. researchgate.net Beyond just removal, these functional materials also offer the benefit of fluorescent monitoring. The inherent fluorescence of the lanthanide (terbium) ions is quenched upon binding with chromium, allowing for specific detection of Cr(VI) down to nanomolar concentrations (as low as 11.76 nM). researchgate.net This dual functionality makes these nanofibers a versatile tool for environmental remediation. researchgate.netresearchgate.net

Adsorbent MaterialBase PolymerFunctional GroupsMaximum Adsorption Capacity (Cr(VI))Detection Limit (Cr(VI))
Tb³⁺ Coordinating Nanofibers Polyarylene ether amidoximeCarboxyl, Amidoxime researchgate.netresearchgate.net278.2 mg/g researchgate.net11.76 nM researchgate.net

Table 3: Performance of Terbium-Coordinating Nanofibers for Hexavalent Chromium Removal

Thermographic Phosphors for Optical Sensing and Imaging

Thermographic phosphors are luminescent materials whose optical properties change with temperature, making them ideal for non-contact temperature sensing in challenging environments. mdpi.comacs.org The combination of chromium (Cr³⁺) and terbium (Tb³⁺) in various host lattices has been investigated to create highly sensitive ratiometric temperature sensors. researchgate.net This method relies on monitoring the ratio of emission intensities from two different ions, which provides a more robust measurement that is less susceptible to fluctuations in excitation source intensity. mdpi.com

In one approach, a physical mixture of a Cr³⁺-doped phosphor (like LiAl₅O₈:Cr³⁺) and a Tb³⁺-doped phosphor (like LuPO₄:Tb³⁺) is used. researchgate.net These two phosphors exhibit opposite thermal quenching behaviors; as temperature increases, the emission from one ion decreases while the other may be less sensitive or show a different response. researchgate.net The ratio of the distinct red emission from Cr³⁺ and the green emission from Tb³⁺ (specifically the ⁵D₄ → ⁷F₅ transition) shows a monotonic relationship with temperature, allowing for calibration. researchgate.net

Co-doping a single host material with both Cr³⁺ and Tb³⁺ is another effective strategy. In NaLaMgWO₆:Mn⁴⁺,Tb³⁺ phosphors, the emission color can be tuned from red to green by adjusting the dopant ratio. researchgate.net The luminescence intensity ratio of Tb³⁺/Mn⁴⁺ shows a clear dependence on temperature, demonstrating its potential for optical temperature sensing. researchgate.net The well-separated emission peaks of Tb³⁺ (green) and Cr³⁺ (red) are advantageous for this ratiometric approach. researchgate.net

The principle of using phosphors for temperature measurement was first noted in 1937, and modern applications leverage various temperature-dependent characteristics, including changes in emission intensity, decay time, and spectral line shifts. mdpi.com Materials like Cr³⁺-doped yttrium aluminum borate (B1201080) (YAB) have shown high temperature sensitivity of their luminescence decay time, approaching 1% per degree at ambient temperatures, making them suitable for precise optical sensing and imaging. acs.orgresearchgate.net

Phosphor SystemIonsSensing PrincipleKey Characteristic
Mixture of LiAl₅O₈:Cr³⁺ and LuPO₄:Tb³⁺ Cr³⁺, Tb³⁺Ratiometric (Intensity) researchgate.netOpposite thermal quenching behaviors of Cr³⁺ and Tb³⁺ emissions. researchgate.net
NaLaMgWO₆:Mn⁴⁺, Tb³⁺ Mn⁴⁺, Tb³⁺Ratiometric (Intensity) researchgate.netEmission color changes from red to green with temperature. researchgate.net
Cr³⁺-doped Yttrium Aluminum Borate (YAB) Cr³⁺Decay Time acs.orgHigh temperature dependence of luminescence decay time (~1% per degree). acs.orgresearchgate.net

Table 4: Examples of Chromium and Terbium-based Thermographic Phosphors

Q & A

Q. Answer :

  • Photoluminescence (PL) Spectroscopy : Measure emission spectra under UV excitation (e.g., 487 nm). Terbium’s characteristic green emission (⁵D₄→⁷F₅ transition at 543 nm) confirms successful doping .
  • Time-Resolved Emission Spectroscopy (TRES) : Use delay times (0.1–10 ms) to isolate terbium’s long-lived luminescence from background noise .
  • Data Analysis : Apply Maximum Entropy (MaxEnt) methods for robust decay-associated spectrum (DAS) analysis, avoiding errors from least-squares fitting (e.g., GExpNLLS) .

Advanced: How can photoluminescence data analysis be optimized for terbium-exchanged materials?

Q. Answer :

  • Preprocessing : Remove outliers via wavelet transformation or median filtering to reduce noise .
  • Algorithm Selection : Use MaxEnt for non-ideal conditions (e.g., overlapping lifetimes, low signal-to-noise ratios). Avoid exponential fitting (GExpNLLS), which fails for multi-exponential decays .
  • Validation : Cross-check results with complementary techniques like X-ray absorption spectroscopy (XAS) to correlate luminescence properties with terbium’s oxidation state .

Basic: What properties make terbium critical for energy-efficient electronic applications?

Q. Answer :

  • Phosphors : Terbium-doped europium complexes in LEDs enable high-efficiency green emission (e.g., 90 lm/W in Tb³⁺-based phosphors) .
  • Magnets : Terbium in Tb-Dy-Fe alloys enhances magnetostriction, improving sensor/actuator performance .
  • Energy Storage : Terbium oxide (Tb₄O₇) improves oxygen ion conductivity in solid oxide fuel cells (SOFCs) .

Table 3 : Key Properties of Terbium in Electronics

ApplicationTerbium CompoundPerformance Metric
LED PhosphorsTb³⁺-doped YAG90 lm/W efficiency
MagnetsTb-Dy-Fe (Terfenol-D)Magnetostriction ~2000 ppm
SOFCsTb₄O₇Ionic conductivity >0.1 S/cm

Advanced: Designing experiments to study terbium’s role in energy storage: What parameters and controls are essential?

Q. Answer :

  • Objective : Evaluate terbium’s impact on battery cycle life or energy density.
  • Controls : Compare terbium-doped cathodes (e.g., LiCoO₂:Tb³⁺) with undoped counterparts .
  • Parameters :
    • Doping Concentration : Vary Tb³⁺ content (0.1–5 wt%) to identify optimal loading.
    • Electrochemical Testing : Perform galvanostatic cycling at 1C rate to assess capacity retention.
    • Post-Mortem Analysis : Use SEM-EDS to detect terbium segregation or phase changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.